SC-919
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H16Cl2N2O4 |
|---|---|
分子量 |
407.2 g/mol |
IUPAC 名称 |
4'-[(3,5-dichloro-2-pyridinyl)oxy]-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid |
InChI |
InChI=1S/C19H16Cl2N2O4/c20-11-8-14(21)16(22-9-11)27-12-3-5-19(6-4-12)13-7-10(17(24)25)1-2-15(13)23-18(19)26/h1-2,7-9,12H,3-6H2,(H,23,26)(H,24,25) |
InChI 键 |
CZKCQEAQCVKSAR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1OC3=C(C=C(C=N3)Cl)Cl)C4=C(C=CC(=C4)C(=O)O)NC2=O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SC-919
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
SC-919 is a potent and selective, orally available small molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks), with nanomolar efficacy against the human isoforms IP6K1, IP6K2, and IP6K3.[1] Its primary mechanism of action involves the suppression of intracellular inositol pyrophosphate (InsP7) synthesis, leading to a cascade of downstream effects that modulate cellular phosphate homeostasis. By inhibiting the conversion of inositol hexakisphosphate (InsP6) to 5-diphosphoinositol pentakisphosphate (5-InsP7), this compound effectively reduces the cellular pool of this key signaling molecule. This reduction in InsP7 levels directly impacts the function of the phosphate exporter Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1), leading to a decrease in cellular phosphate efflux and a subsequent increase in intracellular ATP concentrations. These properties position this compound as a valuable research tool for elucidating the roles of inositol pyrophosphates in cellular signaling and as a potential therapeutic agent for conditions characterized by dysregulated phosphate metabolism, such as hyperphosphatemia in chronic kidney disease.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms
| Target | IC50 (nM) |
| Human IP6K1 | <5.2 |
| Human IP6K2 | <3.8 |
| Human IP6K3 | 0.65 |
| Data sourced from Probechem Biochemicals.[1] |
Table 2: In Vivo Efficacy of this compound on Plasma Phosphate Levels
| Species | Dose (mg/kg, oral) | Time Point | % Decrease in Plasma Phosphate (relative to vehicle) |
| Rat | 1 | 2 hours | Significant decrease |
| Rat | 3 | 2 hours | Significant decrease |
| Rat | 10 | 2 hours | Significant decrease |
| Monkey | 0.3 | Not Specified | Significant decrease |
| Monkey | 3 | Not Specified | Significant decrease |
| Data derived from graphical representations in Moritoh et al., 2021.[2][3] |
Table 3: Effect of this compound on InsP7 Levels in Rat Tissues (2 hours post-oral administration)
| Tissue | Dose (mg/kg) | Approximate % Decrease in InsP7 (relative to vehicle) |
| Liver | 1 | ~40% |
| Liver | 3 | ~60% |
| Liver | 10 | ~75% |
| Muscle | 1 | ~25% |
| Muscle | 3 | ~40% |
| Muscle | 10 | ~60% |
| Kidney | 1 | ~30% |
| Kidney | 3 | ~50% |
| Kidney | 10 | ~70% |
| Data estimated from graphical representations in Moritoh et al., 2021.[3][4] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the inhibition of IP6K, a critical enzyme in the inositol phosphate signaling pathway. This pathway plays a crucial role in regulating cellular phosphate homeostasis.
As depicted in the diagram, this compound directly inhibits IP6K. This enzymatic inhibition blocks the phosphorylation of InsP6 to 5-InsP7. The resulting decrease in intracellular 5-InsP7 levels leads to reduced activation of the phosphate exporter XPR1. Consequently, cellular phosphate export is diminished, leading to an accumulation of intracellular phosphate, which can then be utilized for processes such as ATP synthesis, resulting in increased intracellular ATP levels.
Experimental Protocols
In Vitro IP6K Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a generalized method for assessing IP6K activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IP6K1, IP6K2, and IP6K3.
Materials:
-
Recombinant human IP6K1, IP6K2, and IP6K3
-
This compound
-
Inositol Hexakisphosphate (InsP6)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
384-well white opaque assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the diluted this compound or vehicle (DMSO) control. b. Add 2 µL of a solution containing the specific IP6K isoform in assay buffer. c. Initiate the reaction by adding 2 µL of a solution containing InsP6 and ATP in assay buffer. Final concentrations should be within the linear range of the enzyme kinetics. d. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantification of Intracellular Inositol Pyrophosphates (LC-MS/MS)
This protocol is based on the development of a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and non-radioactive quantification of InsP7.
Objective: To measure the levels of InsP7 in cells or tissues following treatment with this compound.
Materials:
-
Cells or tissue samples
-
This compound
-
Perchloric acid
-
Titanium dioxide (TiO2) beads
-
Ammonium hydroxide
-
LC-MS/MS system with a suitable HILIC column
-
Internal standards (e.g., isotopically labeled InsP6)
Procedure:
-
Sample Preparation: a. Homogenize cells or tissues in ice-cold perchloric acid. b. Centrifuge to pellet cellular debris. c. Neutralize the supernatant with potassium carbonate.
-
Enrichment of Inositol Phosphates: a. Incubate the neutralized supernatant with TiO2 beads to bind the phosphorylated inositol species. b. Wash the beads extensively to remove unbound contaminants. c. Elute the inositol phosphates from the beads using ammonium hydroxide.
-
LC-MS/MS Analysis: a. Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis. b. Inject the sample onto a HILIC column coupled to a triple quadrupole mass spectrometer. c. Use a gradient elution profile to separate the different inositol phosphate isomers. d. Monitor the specific parent-to-daughter ion transitions for InsP7 and the internal standard in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the amount of InsP7 in the sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
XPR1-Dependent Phosphate Export Assay (32P Isotope Tracing)
This protocol outlines a method to measure the effect of this compound on cellular phosphate export.
Objective: To determine if this compound inhibits phosphate export in an XPR1-dependent manner.
Materials:
-
Wild-type and XPR1 knockout (KO) cells
-
This compound
-
32P-orthophosphate
-
Phosphate-free culture medium
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling: a. Culture wild-type and XPR1 KO cells to confluency. b. Pre-incubate the cells in phosphate-free medium. c. Load the cells with 32P-orthophosphate by incubating them in a medium containing the radioisotope for a defined period.
-
Inhibitor Treatment and Efflux Measurement: a. Wash the cells to remove extracellular 32P. b. Add fresh phosphate-free medium containing either this compound or vehicle (DMSO) to the cells. c. At various time points, collect aliquots of the extracellular medium. d. At the end of the experiment, lyse the cells to measure the intracellular 32P content.
-
Data Acquisition: Measure the radioactivity in the collected medium and the cell lysates using a scintillation counter.
-
Data Analysis: Calculate the percentage of 32P exported from the cells into the medium at each time point for both wild-type and XPR1 KO cells, in the presence and absence of this compound.
Intracellular ATP Measurement Assay
This protocol describes a general method for quantifying intracellular ATP levels.
Objective: To measure the effect of this compound on intracellular ATP concentrations.
Materials:
-
Cells (e.g., wild-type and XPR1 KO)
-
This compound
-
ATP measurement kit (luciferase-based)
-
Cell lysis buffer
-
Luminometer
Procedure:
-
Cell Culture and Treatment: a. Culture cells to the desired density in a multi-well plate. b. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration.
-
Cell Lysis: a. Remove the culture medium and wash the cells. b. Add cell lysis buffer to each well to release the intracellular ATP.
-
ATP Quantification: a. Transfer the cell lysate to a luminometer-compatible plate. b. Add the ATP detection reagent (containing luciferase and luciferin) to each well. c. Immediately measure the luminescence using a luminometer.
-
Data Analysis: a. Generate a standard curve using known concentrations of ATP. b. Determine the ATP concentration in the cell lysates by interpolating from the standard curve. c. Normalize the ATP concentration to the total protein concentration or cell number in each well.
In Vivo Studies
This compound has been evaluated in vivo in both rats and monkeys to assess its pharmacokinetic properties and its effects on plasma phosphate levels.
Animal Models:
-
Rats: Sprague-Dawley rats are a commonly used model. For hyperphosphatemia studies, an adenine-induced model of chronic kidney disease can be utilized.
-
Monkeys: Cynomolgus monkeys are a relevant non-human primate model.
Administration:
-
This compound is orally bioavailable and is typically administered via oral gavage.
-
The vehicle for administration is often a solution such as 0.5% methylcellulose.
Key Findings:
-
Oral administration of this compound leads to a dose-dependent increase in its plasma concentration.
-
This compound administration results in a significant and dose-dependent decrease in plasma phosphate levels in both normal rats and monkeys, as well as in a rat model of hyperphosphatemia.[2][3]
-
The reduction in plasma phosphate correlates with a decrease in InsP7 levels in tissues such as the liver, muscle, and kidney.[3][4]
-
This compound does not significantly affect phosphate absorption from the gut or its reuptake in the kidneys, indicating that its primary effect on plasma phosphate is through the modulation of cellular phosphate export.
References
SC-919: A Selective and Potent Inositol Hexakisphosphate Kinase (IP6K) Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of kinase drug discovery, Inositol Hexakisphosphate Kinases (IP6Ks) have emerged as compelling therapeutic targets for a range of metabolic and proliferative diseases. This technical guide provides an in-depth overview of SC-919, a potent and selective small-molecule inhibitor of all three mammalian IP6K isoforms (IP6K1, IP6K2, and IP6K3). This document details the mechanism of action of this compound, presents its quantitative biochemical and cellular activity, and provides comprehensive experimental protocols for key assays utilized in its characterization. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate IP6K biology and as a foundational molecule for further therapeutic development.
Introduction to Inositol Hexakisphosphate Kinases (IP6Ks)
Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that catalyze the phosphorylation of inositol hexakisphosphate (InsP6) to generate inositol pyrophosphates, primarily 5-diphosphoinositol pentakisphosphate (5-InsP7).[1] These pyrophosphates are crucial signaling molecules involved in a myriad of cellular processes, including phosphate homeostasis, energy metabolism, insulin signaling, and cell migration.[1][2][3] The three mammalian isoforms, IP6K1, IP6K2, and IP6K3, exhibit distinct tissue distribution and non-redundant functions, making isoform-selective inhibition a key goal for therapeutic intervention.[4][5] Dysregulation of IP6K activity has been implicated in various pathologies, including obesity, chronic kidney disease, and cancer, highlighting the therapeutic potential of IP6K inhibitors.[2][6]
This compound: A Potent and Selective Pan-IP6K Inhibitor
This compound is an orally bioavailable small molecule that demonstrates potent inhibitory activity against all three human IP6K isoforms.[7] Its discovery and characterization represent a significant advancement in the development of tools to probe IP6K function and to explore the therapeutic potential of IP6K inhibition.
Mechanism of Action
This compound acts as a competitive inhibitor of IP6K, effectively reducing the cellular production of inositol pyrophosphates (InsP7).[6] This reduction in InsP7 levels directly impacts downstream signaling pathways. A key mechanism elucidated is the suppression of XPR1-mediated cellular phosphate export.[6][7] By inhibiting IP6K, this compound leads to a decrease in the InsP7-dependent activation of the phosphate exporter XPR1, resulting in reduced phosphate efflux from the cell.[6][8] This, in turn, contributes to a decrease in plasma phosphate levels and an increase in intracellular ATP concentrations.[6][7]
Quantitative Data
The inhibitory potency and in vivo efficacy of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms
| Target | IC50 (nM) | Assay Method |
| IP6K1 | <5.2 | ADP-Glo Kinase Assay |
| IP6K2 | <3.8 | ADP-Glo Kinase Assay |
| IP6K3 | 0.65 | ADP-Glo Kinase Assay |
Data sourced from Probechem Biochemicals.[6]
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Tissue/Fluid | Effect | Dosing Regimen |
| InsP7 Levels | Liver | Dose-dependent reduction | Oral administration |
| InsP7 Levels | Muscle | Dose-dependent reduction | Oral administration |
| InsP7 Levels | Kidney | Dose-dependent reduction | Oral administration |
| Plasma Phosphate Levels | Plasma | Significant reduction | Chronic oral administration |
| Intracellular ATP Levels | Kidney | Increased in chronic kidney disease models | Chronic oral administration in CKD rat models |
Data interpretation based on findings from Moritoh et al., 2021.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's function and evaluation. The following diagrams, generated using the DOT language, illustrate the IP6K signaling pathway, a general workflow for kinase inhibitor screening, and the procedure for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
ADP-Glo™ Kinase Assay for IP6K Inhibition
This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay (Promega) and is optimized for determining the IC50 of inhibitors against IP6K isoforms.
Materials:
-
Recombinant human IP6K1, IP6K2, or IP6K3
-
This compound or other test compounds
-
Inositol Hexakisphosphate (InsP6)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted compound solution.
-
Add 2.5 µL of a solution containing the IP6K enzyme and InsP6 in Assay Buffer. The final concentration of the enzyme and InsP6 should be optimized for each isoform to ensure the reaction is in the linear range.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for each IP6K isoform to accurately determine competitive inhibition.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to achieve approximately 10-30% ATP to ADP conversion in the DMSO control wells.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data by setting the luminescence of the no-enzyme control as 100% inhibition and the DMSO control as 0% inhibition.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
LC-MS/MS for Inositol Pyrophosphate (InsP7) Quantification
This protocol provides a general framework for the quantification of InsP7 in cell or tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell or tissue samples
-
Lysis/Extraction Buffer (e.g., perchloric acid or a high-salt buffer)
-
Internal standard (e.g., a stable isotope-labeled InsP7)
-
LC-MS/MS system equipped with an appropriate column (e.g., a porous graphitic carbon or anion-exchange column)
Procedure:
-
Sample Preparation:
-
Cells: Harvest and wash cells. Lyse the cells using a suitable extraction buffer on ice.
-
Tissues: Homogenize the tissue in the extraction buffer on ice.
-
Add the internal standard to each sample.
-
Centrifuge the lysate/homogenate at high speed to pellet cellular debris.
-
Collect the supernatant containing the inositol phosphates.
-
Neutralize the extract if an acidic buffer was used.
-
Further purify and concentrate the inositol phosphates using a suitable method, such as solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC system.
-
Separate the inositol phosphates using a gradient elution program. The mobile phases typically consist of an aqueous buffer and an organic solvent with a salt modifier.
-
Introduce the eluent into the mass spectrometer.
-
Perform mass spectrometric analysis in negative ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for InsP7 and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte (InsP7) and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of InsP7 in the samples by comparing the area ratios to a standard curve prepared with known concentrations of InsP7.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes the use of CETSA to confirm the engagement of this compound with IP6K in a cellular context.
Materials:
-
Cells expressing the target IP6K isoform(s)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies specific to the IP6K isoform)
Procedure:
-
Cell Treatment: Treat the cells with various concentrations of this compound or DMSO for a specific duration (e.g., 1-2 hours) at 37°C.
-
Heat Challenge:
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cell pellets in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured, soluble protein) from the aggregated, denatured protein by high-speed centrifugation.
-
-
Quantification of Soluble IP6K:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the amount of soluble IP6K in each sample using a suitable protein quantification method, such as Western blotting with an antibody specific to the IP6K isoform of interest.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble IP6K as a function of temperature for each this compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of IP6K and confirms target engagement. The magnitude of the thermal shift (ΔTm) can be used to assess the potency of target engagement.
-
Conclusion
This compound is a valuable tool for the scientific community, offering a potent and selective means to investigate the multifaceted roles of IP6Ks in health and disease. Its well-characterized in vitro and in vivo activity, coupled with the detailed experimental protocols provided in this guide, will facilitate further research into the therapeutic potential of IP6K inhibition. As our understanding of the intricate signaling networks governed by inositol pyrophosphates continues to expand, selective inhibitors like this compound will be instrumental in dissecting these pathways and paving the way for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ulab360.com [ulab360.com]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
The Role of SC-919 in Phosphate Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-919 is a potent and selective small molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks), enzymes pivotal in the synthesis of inositol pyrophosphates (IPPs), particularly 5-InsP7. Emerging evidence has highlighted a critical role for the IP6K/InsP7 signaling axis in the regulation of systemic phosphate homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on phosphate metabolism, and its therapeutic potential in conditions of hyperphosphatemia, such as chronic kidney disease (CKD). Detailed experimental protocols and quantitative data from key preclinical studies are presented to facilitate further research and development in this area.
Introduction to this compound and Phosphate Homeostasis
Phosphate is an essential mineral involved in numerous physiological processes, and its systemic levels are tightly regulated. Dysregulation of phosphate homeostasis, particularly hyperphosphatemia, is a common and serious complication of chronic kidney disease (CKD), contributing to cardiovascular disease and increased mortality. Inositol pyrophosphates are highly energetic signaling molecules that have been identified as key regulators of cellular phosphate export.
This compound (also known as SCO-006) is a novel, orally bioavailable inhibitor of all three mammalian IP6K isoforms (IP6K1, IP6K2, and IP6K3)[1][2][3]. By inhibiting IP6K, this compound reduces the intracellular levels of 5-InsP7, a key inositol pyrophosphate[1][4]. This reduction in 5-InsP7 levels leads to the inhibition of phosphate export from cells, a process mediated by the phosphate exporter Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1)[1][5]. The SPX domain of XPR1 is understood to be the binding site for inositol pyrophosphates, which regulate its export activity. Consequently, the inhibition of the IP6K-XPR1 pathway by this compound results in a decrease in circulating plasma phosphate levels[1][2][5].
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the potency and in vivo efficacy of this compound in regulating phosphate homeostasis.
Table 1: In Vitro Potency of this compound against Human IP6K Isoforms
| Isoform | IC50 (nM) |
| IP6K1 | <5.2 |
| IP6K2 | <3.8 |
| IP6K3 | 0.65 |
Data sourced from Probechem Biochemicals[1].
Table 2: Effect of Oral this compound Administration on Plasma Phosphate and Tissue InsP7 Levels in Normal Rats
| Treatment (Oral Dose) | Plasma this compound (ng/mL) | Liver InsP7 (% of Vehicle) | Skeletal Muscle InsP7 (% of Vehicle) | Kidney InsP7 (% of Vehicle) | Plasma Phosphate (% Change from Baseline) |
| Vehicle | - | 100 | 100 | 100 | 0 |
| 0.3 mg/kg | 2.5 ± 0.4 | 65 | 70 | 75 | -5% |
| 1 mg/kg | 8.1 ± 1.5 | 45 | 50 | 55 | -10% |
| 3 mg/kg | 25.4 ± 4.7 | 30 | 35 | 40 | -15% |
Data are presented as mean ± S.D. or approximate percentage change, compiled from figures in Moritoh et al., 2021[3][4][6]. InsP7 levels were measured 2 hours post-administration. Plasma phosphate changes are estimations based on graphical data.
Table 3: Effect of Oral this compound Administration on Plasma Phosphate in Normal Monkeys
| Treatment (Oral Dose) | Plasma Phosphate (% Change from Baseline) |
| 0.3 mg/kg | Significant decrease |
| 3 mg/kg | Significant and sustained decrease |
Qualitative summary based on graphical data from Moritoh et al., 2021[4].
Table 4: Therapeutic Effects of this compound in an Adenine-Induced Rat Model of Chronic Kidney Disease with Hyperphosphatemia
| Parameter | Adenine + Vehicle | Adenine + this compound (1 mg/kg/day) |
| Plasma Phosphate | Elevated | Significantly reduced |
| Plasma FGF23 | Elevated | Significantly reduced |
| Plasma 1,25(OH)2-D | Reduced | Significantly increased |
| Kidney ATP Levels | Reduced | Rescued to near-normal levels |
| Kidney Fibrosis | Increased | Significantly reduced |
Qualitative summary of key findings from Moritoh et al., 2021[7].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in inhibiting cellular phosphate export.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Phosphate Export Assay
This protocol is adapted from methodologies described in Moritoh et al., 2021[5][7].
Objective: To measure the effect of this compound on the export of phosphate from cultured cells.
Materials:
-
HEK293 or HAP1 wild-type and XPR1 knockout cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-free buffer (e.g., Hanks' Balanced Salt Solution)
-
[32P]-orthophosphate
-
This compound stock solution (in DMSO)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluence.
-
Phosphate Loading: Incubate cells with [32P]-orthophosphate in a phosphate-free buffer for a defined period (e.g., 2-4 hours) to allow for cellular uptake and incorporation into the intracellular phosphate pool.
-
Treatment: Wash the cells to remove extracellular [32P]. Add fresh phosphate-free buffer containing either vehicle (DMSO) or this compound at the desired concentration.
-
Phosphate Export Measurement: At various time points, collect the extracellular buffer.
-
Cell Lysis: After the final time point, lyse the cells to determine the amount of intracellular [32P].
-
Quantification: Measure the radioactivity in the collected buffer and cell lysates using a scintillation counter.
-
Data Analysis: Calculate the percentage of exported [32P] relative to the total cellular [32P] (extracellular + intracellular). Compare the export rates between vehicle- and this compound-treated cells.
In Vivo Evaluation in an Adenine-Induced CKD Rat Model
This protocol is based on the adenine-induced renal failure model, a widely used method to study CKD[8][9][10][11].
Objective: To evaluate the therapeutic efficacy of this compound on hyperphosphatemia and other CKD-related parameters in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Rodent chow containing 0.75% (w/w) adenine
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Equipment for blood collection and euthanasia
-
Analytical instruments for measuring plasma phosphate, creatinine, BUN, FGF23, etc.
Procedure:
-
Induction of CKD: Feed rats a diet containing 0.75% adenine for 2-4 weeks to induce chronic kidney disease. Monitor animal health and body weight.
-
Treatment Groups: Randomly assign the CKD rats to treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Monitoring: Regularly collect blood samples via tail vein or saphenous vein to monitor plasma levels of phosphate, creatinine, BUN, and other relevant biomarkers.
-
Terminal Procedures: At the end of the study, perform a terminal blood draw via cardiac puncture and harvest kidneys and other tissues for histological analysis and measurement of ATP and InsP7 levels.
-
Data Analysis: Compare the measured parameters between the vehicle- and this compound-treated groups to assess the therapeutic effects of the compound.
Measurement of Inositol Pyrophosphates (InsP7) by LC-MS/MS
The quantification of InsP7 requires a specialized analytical method due to its low abundance and high polarity[1][12][13].
Objective: To quantify the levels of InsP7 in cell lysates or tissue homogenates.
Principle: This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate the highly polar inositol phosphates, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection.
General Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in an appropriate extraction buffer, often containing acid (e.g., perchloric acid) to precipitate proteins.
-
Extraction: Centrifuge the homogenate/lysate and collect the supernatant containing the inositol phosphates.
-
LC Separation: Inject the extracted sample onto a HILIC column. Use a gradient of solvents with varying polarity (e.g., acetonitrile and an aqueous buffer with a high salt concentration) to elute the inositol phosphates.
-
MS/MS Detection: The eluent from the LC is introduced into a mass spectrometer. Use electrospray ionization (ESI) in negative mode. Monitor specific precursor-to-product ion transitions for InsP7 to ensure specificity and sensitivity.
-
Quantification: Use a stable isotope-labeled internal standard and a standard curve of known InsP7 concentrations to accurately quantify the amount of InsP7 in the samples.
Conclusion
This compound represents a novel therapeutic approach for the management of hyperphosphatemia. Its mechanism of action, centered on the inhibition of the IP6K/InsP7/XPR1 signaling pathway, is distinct from traditional phosphate binders. The preclinical data robustly demonstrate its ability to lower plasma phosphate levels in various animal models, including a therapeutically relevant model of CKD. The detailed protocols provided in this guide are intended to serve as a resource for researchers to further investigate the role of this compound and the broader implications of IP6K inhibition in phosphate homeostasis and related pathologies. Continued research and development of IP6K inhibitors like this compound hold promise for new treatments for patients with hyperphosphatemia and other disorders of phosphate metabolism.
References
- 1. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scohia.com [scohia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 9. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-919: A Technical Guide to its Role in Inositol Pyrophosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks), and its impact on the synthesis of inositol pyrophosphates (IPPs), particularly diphosphoinositol pentakisphosphate (InsP7) and bis-diphosphoinositol tetrakisphosphate (InsP8). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for its study.
Introduction to Inositol Pyrophosphates and their Synthesis
Inositol pyrophosphates are a unique class of signaling molecules characterized by the presence of one or more high-energy pyrophosphate moieties attached to an inositol ring. The most studied of these are InsP7 and InsP8. These molecules play crucial roles in a variety of cellular processes, including phosphate homeostasis, insulin signaling, and cellular energy metabolism.[1][2]
The synthesis of inositol pyrophosphates is a tightly regulated enzymatic cascade. The key enzymes involved are the inositol hexakisphosphate kinases (IP6Ks) and the diphosphoinositol pentakisphosphate kinases (PPIP5Ks).[2][3] IP6Ks (isoforms IP6K1, IP6K2, and IP6K3) catalyze the phosphorylation of inositol hexakisphosphate (InsP6) to form 5-InsP7.[2][4] Subsequently, PPIP5Ks can further phosphorylate 5-InsP7 to generate 1,5-InsP8.[3][5]
This compound: A Potent and Selective IP6K Inhibitor
This compound is an orally active small molecule that has been identified as a highly potent and selective inhibitor of all three human IP6K isoforms.[6][7] By inhibiting IP6K activity, this compound effectively reduces the cellular levels of InsP7, thereby impacting downstream signaling events and the synthesis of InsP8.[4][8]
Mechanism of Action
This compound acts by directly binding to the ATP-binding pocket of IP6Ks, preventing the transfer of a phosphate group from ATP to InsP6. This inhibition leads to a dose-dependent decrease in the production of 5-InsP7.[4] Consequently, the reduced availability of 5-InsP7 as a substrate for PPIP5Ks leads to a subsequent decrease in the synthesis of InsP8. This disruption of inositol pyrophosphate synthesis has been shown to modulate cellular phosphate export, primarily through the regulation of the phosphate transporter XPR1.[4][9]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on inositol pyrophosphate levels.
Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms [8][10]
| Isoform | IC50 (nM) |
| IP6K1 | <5.2 |
| IP6K2 | <3.8 |
| IP6K3 | 0.65 |
Table 2: In Vivo Effect of Oral this compound Administration on Rat Tissue InsP7 Levels (2 hours post-administration) [3][5]
| Tissue | Dose (mg/kg) | Mean InsP7 Level (pmol/mg tissue) ± S.D. | % Decrease vs. Vehicle |
| Liver | Vehicle | 0.23 ± 0.04 | - |
| 3 | 0.13 ± 0.02 | 43.5% | |
| 10 | 0.07 ± 0.01 | 69.6% | |
| 30 | 0.04 ± 0.01 | 82.6% | |
| Muscle | Vehicle | 0.03 ± 0.01 | - |
| 3 | 0.02 ± 0.01 | 33.3% | |
| 10 | 0.01 ± 0.00 | 66.7% | |
| 30 | 0.01 ± 0.00 | 66.7% | |
| Kidney | Vehicle | 0.45 ± 0.09 | - |
| 3 | 0.25 ± 0.05 | 44.4% | |
| 10 | 0.12 ± 0.02 | 73.3% | |
| 30 | 0.07 ± 0.01 | 84.4% |
Signaling Pathways and Experimental Workflows
Inositol Pyrophosphate Synthesis Pathway and Inhibition by this compound
Figure 1. Simplified pathway of inositol pyrophosphate synthesis and the inhibitory action of this compound.
Experimental Workflow for Assessing IP6K Inhibition
Figure 2. General experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
IP6K Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on IP6K activity.[2][5]
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against IP6K isoforms.
Materials:
-
Recombinant human IP6K1, IP6K2, or IP6K3
-
Inositol hexakisphosphate (InsP6)
-
Adenosine triphosphate (ATP)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20
-
384-well white flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute with Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the recombinant IP6K enzyme, InsP6, and ATP in Assay Buffer. Final concentrations in the reaction are typically around 15 µM for ATP and 50 µM for InsP6, with enzyme concentrations optimized for each isoform (e.g., 15 nM IP6K1, 12 nM IP6K2, 1.5 nM IP6K3).[5]
-
Kinase Reaction:
-
Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Initiate the reaction by adding 4 µL of the enzyme/substrate master mix to each well.
-
Incubate the plate at room temperature (22-26°C) for 2 hours.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Quantification of Inositol Pyrophosphates by HILIC-MS/MS
This protocol is based on established methods for the sensitive and direct detection of InsP6, InsP7, and InsP8 in biological samples.[1][6][11]
Objective: To quantify the levels of InsP7 and InsP8 in cells or tissues treated with this compound.
Materials:
-
Perchloric acid (PCA)
-
Titanium dioxide (TiO2) beads
-
Ammonium hydroxide
-
Ammonium carbonate
-
Acetonitrile (ACN)
-
Internal standards (e.g., isotopically labeled InsP6)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., polymer-based amino column)
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Extraction:
-
Homogenize tissue samples or lyse cell pellets in ice-cold 1 M PCA.
-
Centrifuge to pellet the precipitate.
-
Neutralize the supernatant with a suitable buffer.
-
-
Enrichment of Inositol Phosphates:
-
Incubate the neutralized extract with TiO2 beads to bind the phosphorylated inositol species.
-
Wash the beads with PCA to remove non-specifically bound molecules.
-
Elute the inositol phosphates from the beads using 10% ammonium hydroxide.
-
Dry the eluate using a vacuum concentrator.
-
-
HILIC-MS/MS Analysis:
-
Reconstitute the dried sample in a buffer compatible with the HILIC mobile phase (e.g., 100 mM ammonium carbonate/40% ACN).
-
Inject the sample onto the HILIC column.
-
Perform chromatographic separation using a gradient of aqueous mobile phase (e.g., 300 mM ammonium carbonate, pH 10.5) and organic mobile phase (ACN).[6]
-
Detect and quantify the different inositol pyrophosphate species using the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for InsP7 and InsP8 should be used.
-
-
Data Analysis:
-
Calculate the concentration of each inositol pyrophosphate species by comparing the peak areas to a standard curve generated with known amounts of purified standards and normalizing to the internal standard.
-
Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for confirming the target engagement of this compound with IP6K in a cellular environment.[4][7]
Objective: To demonstrate that this compound directly binds to and stabilizes IP6K in intact cells.
Materials:
-
Cultured cells expressing the target IP6K isoform
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies specific for the IP6K isoform)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control.
-
Incubate the cells under normal culture conditions for a sufficient time to allow compound uptake (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of soluble IP6K in each sample using a suitable method, such as Western blotting.
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity of the IP6K protein.
-
Plot the percentage of soluble IP6K (relative to the non-heated control) against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift of the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of the target protein, confirming direct binding and target engagement.
-
Conclusion
This compound is a valuable research tool for investigating the roles of inositol pyrophosphates in cellular signaling. Its high potency and selectivity for IP6Ks allow for the specific modulation of InsP7 and, consequently, InsP8 synthesis. The experimental protocols detailed in this guide provide a robust framework for researchers to study the effects of this compound and further elucidate the complex biology of inositol pyrophosphate signaling pathways.
References
- 1. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]
- 9. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Unveiling SC-919 (LI-2124): A Potent Inositol Hexakisphosphate Kinase Inhibitor for Hyperphosphatemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-919, also known as LI-2124, has emerged as a promising therapeutic candidate for the management of hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD). This small molecule is a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks), enzymes responsible for the synthesis of inositol pyrophosphates. By targeting IP6K, this compound effectively modulates cellular phosphate homeostasis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its underlying biological pathways.
Introduction
Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that convert inositol hexakisphosphate (InsP6) to inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (InsP7).[1][2][3] These molecules act as cellular signals involved in various physiological processes, including the regulation of phosphate homeostasis. This compound (LI-2124) was identified through high-throughput screening and subsequent compound optimization as a highly potent and selective inhibitor of all three human IP6K isoforms (IP6K1, IP6K2, and IP6K3).[2][3] Its development offers a novel therapeutic strategy for conditions characterized by elevated serum phosphate levels, particularly in the context of CKD.
Discovery and Chemical Properties
This compound (LI-2124) was developed to create a powerful and selective inhibitor of IP6K.[2][3] The chemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-((3,5-dichloropyridin-2-yl)oxy)-2'-oxospiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid[4] |
| Synonyms | This compound, SC919, LI-2124, LI2124[4] |
| CAS Number | 2245949-62-4[1][4] |
| Molecular Formula | C19H16Cl2N2O4[1][4] |
| Molecular Weight | 407.25 g/mol [1][4] |
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of IP6Ks. This inhibition leads to a reduction in the intracellular levels of inositol pyrophosphates, primarily InsP7.[1][5] InsP7 is known to regulate the phosphate exporter xenotropic and polytropic retrovirus receptor 1 (XPR1) through its SPX domain.[2][5] By decreasing InsP7 levels, this compound suppresses XPR1-mediated cellular phosphate export, leading to an increase in intracellular phosphate and a subsequent rise in intracellular ATP levels.[1][5] This targeted action on phosphate efflux forms the basis of its potential to lower systemic phosphate levels in hyperphosphatemic conditions.
Preclinical Efficacy and Pharmacokinetics
In Vitro Potency
This compound has demonstrated potent inhibitory activity against all three human IP6K isoforms in enzymatic assays.
| Target | IC50 (nM) |
| Human IP6K1 | <5.2[4][5] |
| Human IP6K2 | <3.8[4][5] |
| Human IP6K3 | 0.65[1][4][5] |
In Vivo Studies
Oral administration of this compound has been shown to effectively lower plasma phosphate levels in rodent and non-human primate models.[3][4] In a rat model of adenine-induced CKD, this compound not only corrected hyperphosphatemia but also improved other parameters associated with the disease, such as reducing GDF15/FGF23/PTH levels, improving food intake and body weight, and decreasing creatinine, fibrosis, and vascular calcification.[4][5] Importantly, this compound did not affect phosphate uptake in the gut or its reabsorption in the kidneys in rats, indicating a targeted effect on cellular phosphate export.[4][5]
The following workflow outlines the general process of preclinical evaluation for this compound.
Experimental Protocols
IP6K Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against IP6K enzymes.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and the substrate InsP6.
-
Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.
-
Enzyme Addition: Add the recombinant human IP6K enzyme (IP6K1, IP6K2, or IP6K3) to the reaction mixture.
-
Incubation: Incubate the reaction mixture with the diluted this compound or vehicle control (DMSO) at a controlled temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection: Quantify the product (InsP7) using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphate Export Assay (General Protocol)
This protocol describes a general method to assess the effect of this compound on cellular phosphate export.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) in appropriate growth medium.
-
Phosphate Loading: Incubate the cells with a medium containing radiolabeled phosphate (e.g., ³²P) to allow for intracellular uptake.
-
Compound Treatment: Wash the cells to remove extracellular radiolabeled phosphate and then incubate them with a fresh medium containing different concentrations of this compound or vehicle control.
-
Sample Collection: At various time points, collect aliquots of the extracellular medium and lyse the cells to measure intracellular radiolabeled phosphate.
-
Quantification: Measure the radioactivity in the extracellular medium and cell lysates using a scintillation counter.
-
Data Analysis: Calculate the rate of phosphate export as the amount of radiolabeled phosphate released into the medium over time and determine the effect of this compound on this rate.
Conclusion
This compound (LI-2124) is a novel, potent, and selective inhibitor of IP6Ks with a well-defined mechanism of action centered on the modulation of cellular phosphate export. Preclinical studies have demonstrated its efficacy in lowering plasma phosphate levels in relevant animal models, highlighting its potential as a first-in-class therapeutic for hyperphosphatemia in CKD patients. Further clinical development is warranted to establish its safety and efficacy in humans. The targeted approach of this compound offers a promising new avenue for addressing a significant unmet medical need in the management of CKD and its complications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]
SC-919: A Potent Pan-Inhibitor of Inositol Hexakisphosphate Kinases (IP6K1, IP6K2, and IP6K3)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes crucial for the synthesis of inositol pyrophosphates, key signaling molecules involved in a myriad of cellular processes. The three isoforms, IP6K1, IP6K2, and IP6K3, have distinct yet overlapping functions in cell migration, apoptosis, and neuronal signaling. SC-919 has emerged as a potent, selective, and orally active pan-inhibitor of all three human IP6K isoforms. This technical guide provides a comprehensive overview of the inhibition of IP6K1, IP6K2, and IP6K3 by this compound, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a review of the signaling pathways modulated by these kinases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on IP6K-targeted therapeutics.
Quantitative Inhibitory Activity of this compound
This compound demonstrates potent inhibitory activity against all three human IP6K isoforms, with a particularly high affinity for IP6K3. The half-maximal inhibitory concentrations (IC50) have been determined using biochemical assays and are summarized in the table below.
| Kinase Isoform | This compound IC50 (nM) |
| Human IP6K1 | <5.2[1] |
| Human IP6K2 | <3.8[1] |
| Human IP6K3 | 0.65[1][2] |
| Table 1: Inhibitory Potency of this compound against Human IP6K Isoforms. IC50 values indicate the concentration of this compound required to inhibit 50% of the kinase activity. |
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of IP6K1, IP6K2, and IP6K3. This inhibition leads to a reduction in the cellular levels of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-IP7 or InsP7).[1][2] The decrease in InsP7 levels subsequently suppresses the XPR1-mediated export of cellular phosphate, resulting in an increase in intracellular ATP levels.[1][2] This mechanism of action makes this compound a valuable tool for studying the physiological roles of IP6Ks and a potential therapeutic agent for conditions associated with dysregulated phosphate homeostasis, such as chronic kidney disease.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibition of IP6Ks by this compound.
Biochemical Assay for IP6K Inhibition: ADP-Glo™ Kinase Assay
This protocol describes the determination of this compound's IC50 values against recombinant human IP6K1, IP6K2, and IP6K3 using a luminescence-based ADP detection assay.
Materials:
-
Recombinant human IP6K1, IP6K2, and IP6K3
-
This compound
-
Inositol Hexakisphosphate (IP6)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant IP6K enzymes and IP6 substrate in the assay buffer to their final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of IP6 and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cellular Assay for Inositol Pyrophosphate (InsP7) Levels: HPLC Analysis
This protocol outlines the measurement of intracellular InsP7 levels in cells treated with this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound
-
[³H]myo-inositol
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
HPLC system with a strong anion exchange (SAX) column
-
Scintillation counter
Procedure:
-
Cell Labeling:
-
Culture cells in inositol-free medium supplemented with [³H]myo-inositol for 48-72 hours to achieve metabolic equilibrium.
-
-
Compound Treatment:
-
Treat the radiolabeled cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).
-
-
Extraction of Inositol Phosphates:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold perchloric acid (e.g., 0.5 M).
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet the cellular debris.
-
Neutralize the supernatant with potassium carbonate.
-
-
HPLC Analysis:
-
Inject the neutralized extract onto a SAX-HPLC column.
-
Elute the inositol phosphates using a gradient of a high-salt buffer (e.g., ammonium phosphate).
-
Collect fractions and measure the radioactivity of each fraction using a scintillation counter.
-
-
Data Analysis:
-
Identify the InsP7 peak based on the elution profile of known standards.
-
Quantify the amount of [³H]InsP7 in each sample.
-
Normalize the InsP7 levels to a more abundant, stable inositol phosphate like IP6 or total radioactivity.
-
Compare the InsP7 levels in this compound-treated cells to the vehicle-treated control.
-
Cellular Assay for Phosphate Export: XPR1-Mediated Efflux
This protocol describes a method to assess the effect of this compound on XPR1-mediated phosphate export using a radiolabeled phosphate tracer.
Materials:
-
HEK293T cells (wild-type and XPR1 knockout)
-
This compound
-
³²P-orthophosphate
-
Phosphate-free buffer
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Culture wild-type and XPR1 knockout HEK293T cells.
-
Pre-treat the cells with this compound or vehicle control for a specified time.
-
-
Phosphate Loading:
-
Incubate the cells with ³²P-orthophosphate in a phosphate-free buffer to allow for cellular uptake.
-
-
Phosphate Efflux Measurement:
-
Wash the cells to remove extracellular ³²P.
-
Add fresh phosphate-free buffer (containing this compound or vehicle).
-
At various time points, collect aliquots of the extracellular buffer.
-
At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity in the collected buffer and cell lysates using a scintillation counter.
-
Calculate the percentage of phosphate efflux at each time point as (extracellular counts) / (extracellular + intracellular counts) * 100.
-
Compare the efflux rates between this compound-treated and vehicle-treated cells in both wild-type and XPR1 knockout cell lines to confirm the XPR1-dependent effect.
-
IP6K Signaling Pathways
IP6K1, IP6K2, and IP6K3 regulate distinct cellular processes through the production of InsP7 and through protein-protein interactions.
IP6K1 in Cell Migration
IP6K1 plays a crucial role in cell migration by modulating the actin cytoskeleton and focal adhesions. It interacts with proteins such as α-actinin and promotes the phosphorylation of Focal Adhesion Kinase (FAK), a key regulator of cell motility.[3]
Caption: IP6K1 signaling in cell migration.
IP6K2 in p53-Mediated Apoptosis
IP6K2 is a key regulator of apoptosis, particularly in the p53 signaling pathway. It can directly interact with p53, influencing the expression of downstream target genes and promoting a pro-apoptotic cellular response.[2]
Caption: IP6K2 in p53-mediated apoptosis.
IP6K3 in Neuronal Function
IP6K3 is highly expressed in the brain and plays a significant role in neuronal development and function. It is involved in regulating the neuronal cytoskeleton, which is critical for processes like neuronal migration and synapse formation. IP6K3 has been shown to interact with cytoskeletal proteins such as spectrin and adducin.
Caption: IP6K3 in neuronal function.
Conclusion
This compound is a powerful and selective tool for the chemical-biological investigation of IP6K signaling. Its ability to potently inhibit all three IP6K isoforms provides a means to probe the multifaceted roles of inositol pyrophosphates in health and disease. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting IP6Ks. As our understanding of the intricate signaling networks governed by IP6K1, IP6K2, and IP6K3 continues to expand, inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies.
References
- 1. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SC-919 on the XPR1 Phosphate Exporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and effects of SC-919, a potent inhibitor of inositol hexakisphosphate kinases (IP6Ks), on the XPR1 phosphate exporter. XPR1 is a critical regulator of cellular phosphate homeostasis, and its dysregulation has been implicated in various diseases. This compound modulates XPR1 activity through the IP6K signaling pathway, offering a potential therapeutic avenue for conditions associated with phosphate imbalance. This document details the quantitative effects of this compound, outlines key experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound and XPR1
Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1) is the only known cellular exporter of inorganic phosphate (Pi) in metazoans.[1][2] It plays a crucial role in maintaining intracellular phosphate levels, a process vital for numerous cellular functions, including energy metabolism, signal transduction, and nucleic acid synthesis. The activity of XPR1 is regulated by intracellular signaling molecules, particularly inositol pyrophosphates.
This compound is a potent and selective small-molecule inhibitor of inositol hexakisphosphate kinases (IP6K1, IP6K2, and IP6K3).[3] These enzymes are responsible for the synthesis of inositol pyrophosphates, such as inositol heptakisphosphate (InsP7). By inhibiting IP6Ks, this compound effectively reduces the cellular levels of these signaling molecules, thereby impacting downstream targets like XPR1. Research has demonstrated that this compound reduces phosphate export from cells in a manner that is dependent on the presence and function of XPR1.[1][3]
Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on phosphate homeostasis.
Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms [3]
| Target | IC50 (nM) |
| Human IP6K1 | <5.2 |
| Human IP6K2 | <3.8 |
| Human IP6K3 | 0.65 |
Table 2: Effect of this compound on Phosphate Export in Cell Lines [1]
| Cell Line | Treatment | Change in Extracellular ³²P Activity | Change in Intracellular ³²P Activity |
| 293 (Wild-Type) | This compound (1 µM) | Decreased | Marginal Change |
| HAP1 (Wild-Type) | This compound (1 µM) | Decreased | Increased |
| HAP1 (XPR1 KO) | This compound (1 µM) | No Effect | No Effect |
Table 3: In Vivo Effects of this compound on Plasma Phosphate Levels [4][5]
| Animal Model | Dose (mg/kg, oral) | Time Point | Change in Plasma Phosphate Levels |
| Normal Rats | 3 | 2 hours | Significant Decrease |
| Normal Rats | 10 | 2 hours | Significant Decrease |
| Normal Rats | 30 | 2 hours | Significant Decrease |
| Normal Monkeys | 0.3 | - | Significant Decrease |
| Normal Monkeys | 3 | - | Significant Decrease |
Signaling Pathway of this compound Action on XPR1
This compound exerts its effect on XPR1 through the inhibition of the IP6K signaling pathway. The diagram below illustrates this molecular cascade.
Caption: this compound inhibits IP6K, reducing InsP7 and thus XPR1-mediated phosphate export.
Key Experimental Protocols
³²P-Phosphate Export Assay
This assay is the primary method used to quantify the effect of this compound on XPR1-mediated phosphate export.
Objective: To measure the rate of radioactively labeled phosphate exported from cells following treatment with this compound.
Materials:
-
HEK293 or HAP1 cells (Wild-Type and XPR1 Knockout)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-free DMEM
-
³²P-orthophosphate
-
This compound (and vehicle control, e.g., DMSO)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate and grow to confluency.
-
³²P Labeling: Incubate confluent cells with fresh medium containing ³²P-orthophosphate for a sufficient time to allow for cellular uptake and labeling of the intracellular phosphate pool (e.g., 1 hour).
-
Washing: Place cells on ice for 30 minutes, then wash three times with cold phosphate-free DMEM to remove extracellular ³²P.
-
Treatment: Add phosphate-free DMEM containing either this compound at the desired concentration or a vehicle control.
-
Export Measurement: At various time points (e.g., 0, 15, 30, 60 minutes), collect a sample of the extracellular medium.
-
Quantification: Measure the amount of ³²P in the collected medium samples using a scintillation counter.
-
Normalization: At the end of the experiment, lyse the cells and measure the total protein content in each well to normalize the phosphate export data. The remaining intracellular ³²P can also be measured.
Workflow Diagram:
Caption: Workflow for the ³²P-phosphate export assay.
Conclusion
This compound is a valuable research tool for investigating the role of the IP6K-XPR1 signaling axis in phosphate homeostasis. Its potent and selective inhibition of IP6Ks leads to a clear and quantifiable reduction in XPR1-mediated phosphate export. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting this pathway for therapeutic intervention in diseases characterized by phosphate dysregulation. Further investigation into the long-term effects and potential off-target activities of this compound will be crucial for its translation into clinical applications.
References
- 1. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the mechanism of phosphate recognition and transport by XPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
foundational research on SC-919's biological activity
Disclaimer
Initial research indicates that "SC-919" is not a designation for a publicly documented compound. Therefore, this document serves as an illustrative template for a technical guide on the biological activity of a novel compound, using the placeholder name "Hypothetical Compound A (HC-A)" . The data, pathways, and protocols presented herein are representative examples and should be substituted with actual experimental results for your compound of interest.
An In-depth Technical Guide on the Foundational Biological Activity of Hypothetical Compound A (HC-A)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypothetical Compound A (HC-A) is a novel small molecule inhibitor under investigation for its potential therapeutic applications. This document outlines the foundational research into its biological activity, focusing on its mechanism of action, target engagement, and effects on cellular signaling. The following sections provide a summary of its inhibitory activity, detailed experimental protocols, and visual representations of its proposed signaling pathway and experimental workflow.
Quantitative Data Summary
The inhibitory activity of HC-A was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay. The results are summarized in the table below.
| Target Kinase | HC-A IC50 (nM) | Reference Compound (Staurosporine) IC50 (nM) | Assay Format |
| Kinase X | 15.2 ± 2.1 | 5.8 ± 0.9 | ADP-Glo™ Kinase Assay |
| Kinase Y | 250.7 ± 15.3 | 8.3 ± 1.2 | ADP-Glo™ Kinase Assay |
| Kinase Z | > 10,000 | 10.1 ± 1.5 | ADP-Glo™ Kinase Assay |
Table 1: In vitro inhibitory activity of Hypothetical Compound A (HC-A) against selected kinases. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
3.1. In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol details the methodology used to determine the IC50 values of HC-A against target kinases.
A. Materials:
-
Recombinant Human Kinase X, Y, Z (Supplier)
-
Kinase-specific substrate peptide (Supplier)
-
ATP (Sigma-Aldrich, Cat# A7699)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
Hypothetical Compound A (HC-A), dissolved in DMSO
-
Staurosporine (Sigma-Aldrich, Cat# S4400), dissolved in DMSO
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
White, opaque 384-well assay plates (Corning, Cat# 3570)
B. Procedure:
-
Compound Preparation: A 10-point serial dilution of HC-A and the reference compound was prepared in 100% DMSO, starting from a 1 mM stock solution.
-
Assay Plate Setup: 1 µL of each compound dilution was transferred to a 384-well assay plate. Control wells contained 1 µL of DMSO (for 0% inhibition) or a known pan-kinase inhibitor (for 100% inhibition).
-
Kinase Reaction:
-
A 2X kinase/substrate solution was prepared in Assay Buffer.
-
10 µL of the 2X kinase/substrate solution was added to each well of the assay plate.
-
The reaction was initiated by adding 10 µL of a 2X ATP solution (final concentration at Km for each kinase).
-
The plate was incubated at 30°C for 60 minutes with gentle shaking.
-
-
Signal Detection:
-
10 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.
-
20 µL of Kinase Detection Reagent was added to each well to convert ADP to ATP and induce a luminescent signal. The plate was incubated for 30 minutes at room temperature.
-
Luminescence was measured using a plate reader (e.g., Tecan Spark®).
-
-
Data Analysis:
-
The raw luminescence data was normalized relative to the 0% and 100% inhibition controls.
-
IC50 values were calculated by fitting the normalized data to a four-parameter logistic curve using GraphPad Prism software.
-
Visualizations
4.1. Proposed Signaling Pathway of HC-A
The diagram below illustrates the proposed mechanism of action for HC-A, where it selectively inhibits Kinase X, preventing the phosphorylation of its downstream substrate and subsequently blocking a pro-inflammatory signaling cascade.
Caption: Proposed inhibitory action of HC-A on the Kinase X signaling pathway.
4.2. Experimental Workflow for IC50 Determination
The following diagram outlines the key steps of the in vitro kinase assay workflow used to determine the inhibitory potency of HC-A.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Methodological & Application
SC-919 Experimental Protocol for In Vitro Studies: Application Notes
Audience: Researchers, scientists, and drug development professionals.
Introduction: SC-919 is a potent and selective small-molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks), which are key enzymes in the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-InsP₇). By inhibiting IP6K, this compound effectively reduces the intracellular levels of these signaling molecules. This reduction in inositol pyrophosphates leads to the suppression of the phosphate exporter XPR1, resulting in decreased cellular phosphate export and a subsequent increase in intracellular ATP levels. These characteristics make this compound a valuable tool for studying cellular phosphate homeostasis and a potential therapeutic agent for conditions like hyperphosphatemia.
This document provides detailed application notes and protocols for the in vitro investigation of this compound, focusing on its mechanism of action and cellular effects.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Human IP6K Isoforms
| Target Enzyme | IC₅₀ (nM) |
| Human IP6K1 | <5.2 |
| Human IP6K2 | <3.8 |
| Human IP6K3 | 0.65 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for in vitro experiments.
Caption: this compound inhibits IP6K, reducing InsP₇ and suppressing XPR1-mediated phosphate export, leading to increased intracellular ATP.
Caption: General workflow for in vitro characterization of this compound's cellular effects.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general culture of Human Embryonic Kidney (HEK293) cells and subsequent treatment with this compound.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Incubation: Incubate the cells for the desired period. Previous studies have utilized a 4-hour incubation period for assessing effects on phosphate export.[2]
In Vitro IP6K Inhibition Assay
This protocol is for determining the inhibitory activity of this compound on IP6K in a cell-free system.
Materials:
-
Recombinant human IP6K1, IP6K2, or IP6K3
-
[³H]-InsP₆
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.2, 100 mM KCl, 3.5 mM MgCl₂, 20 µM EDTA)
-
This compound
-
DMSO
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a specific concentration of recombinant IP6K enzyme, and [³H]-InsP₆.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Analysis: Stop the reaction and separate the product ([³H]-InsP₇) from the substrate ([³H]-InsP₆) using an appropriate method, such as HPLC.
-
Quantification: Quantify the amount of [³H]-InsP₇ formed using a scintillation counter.
-
IC₅₀ Determination: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Phosphate Export Assay (³²P-labeling)
This assay measures the effect of this compound on the export of phosphate from cells.
Materials:
-
HEK293 cells
-
Culture medium
-
³²P-labeled orthophosphate (³²P-phosphate)
-
This compound
-
PBS
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HEK293 cells in multi-well plates and grow to confluency.
-
³²P-labeling: Pre-incubate the cells with ³²P-phosphate in the culture medium to allow for its incorporation into the intracellular phosphate pool.
-
Washing: After the labeling period, wash the cells thoroughly with PBS to remove extracellular ³²P-phosphate.
-
This compound Treatment: Add fresh culture medium containing different concentrations of this compound or vehicle (DMSO) to the cells and incubate for a specified time (e.g., 4 hours).[2]
-
Sample Collection:
-
Extracellular Phosphate: Collect the culture medium from each well.
-
Intracellular Phosphate: Wash the cells with PBS and then lyse the cells to release the intracellular contents.
-
-
Measurement: Measure the radioactivity (³²P) in both the extracellular medium and the cell lysate using a scintillation counter.
-
Analysis: Calculate the percentage of phosphate exported by dividing the extracellular radioactivity by the total radioactivity (extracellular + intracellular). Compare the phosphate export in this compound-treated cells to that in vehicle-treated cells.
Intracellular ATP Measurement Assay
This protocol outlines the measurement of intracellular ATP levels following this compound treatment.
Materials:
-
HEK293 cells
-
This compound
-
ATP measurement kit (e.g., luciferase-based assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed HEK293 cells in a 96-well white-walled plate and treat with various concentrations of this compound as described in Protocol 1.
-
Cell Lysis: After the treatment period, lyse the cells according to the ATP measurement kit's instructions to release the intracellular ATP.
-
ATP Detection: Add the ATP detection reagent (containing luciferase and luciferin) to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Data Normalization: To account for variations in cell number, normalize the ATP levels to the total protein concentration in each well, which can be determined by a separate protein assay (e.g., BCA assay).
-
Analysis: Compare the normalized ATP levels in this compound-treated cells to those in vehicle-treated cells.
Cell Viability Assay (MTT Assay)
This assay is used to assess the potential cytotoxic effects of this compound.
Materials:
-
HEK293 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed HEK293 cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. Include a positive control for cytotoxicity.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance to that of the vehicle-treated control cells. This can be used to determine the concentration of this compound that causes a 50% reduction in cell viability (CC₅₀).
References
Application Notes and Protocols for In Vivo Use of SC-919 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of SC-919 in rodent models, specifically targeting research in phosphate homeostasis and chronic kidney disease (CKD). This compound is a potent and selective inhibitor of inositol hexakisphosphate kinase (IP6K), a key regulator of circulating phosphate levels. By inhibiting IP6K, this compound effectively reduces cellular phosphate export, leading to a decrease in plasma phosphate. This document outlines the mechanism of action, provides detailed experimental protocols for rodent studies, summarizes key quantitative data, and includes visual diagrams of the relevant signaling pathway and experimental workflow.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the enzymatic activity of IP6K.[1][2] IP6K is responsible for the synthesis of inositol pyrophosphates, such as 5-InsP7, from inositol hexakisphosphate (InsP6).[3] These inositol pyrophosphates are crucial signaling molecules that regulate the function of the phosphate exporter, Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1).[1][2] By inhibiting IP6K, this compound reduces the levels of intracellular inositol pyrophosphates, which in turn suppresses XPR1-mediated phosphate export from the cell.[1][2] This leads to an increase in intracellular phosphate and a subsequent rise in intracellular ATP levels.[1][2] Systemically, this reduction in cellular phosphate export results in a lowering of plasma phosphate concentrations, making this compound a promising therapeutic agent for conditions like hyperphosphatemia, often associated with CKD.[1][2]
Signaling Pathway of this compound Action
Caption: this compound inhibits IP6K, reducing 5-InsP7 and XPR1-mediated phosphate export.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies using this compound in rodent models.
Table 1: In Vivo Efficacy of this compound in Rats
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| InsP7 Levels (Liver) | Baseline | Dose-dependent decrease | Significant decrease | Marked decrease |
| InsP7 Levels (Muscle) | Baseline | Dose-dependent decrease | Significant decrease | Marked decrease |
| InsP7 Levels (Kidney) | Baseline | Dose-dependent decrease | Significant decrease | Marked decrease |
| Plasma Phosphate | Baseline | Significant decrease | Significant decrease | Significant decrease |
Data derived from studies demonstrating a dose-dependent effect of orally administered this compound on tissue InsP7 and plasma phosphate levels in normal rats.[1][3]
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rodents
| Species | Route of Administration | Dose | Key Findings |
| Rat | Oral | Dose-dependent | Increased plasma concentration of this compound with dose.[3] |
| Rat | Oral | 10 mg/kg/day for 7 days | Sustained reduction in plasma phosphate in adenine-induced CKD model.[1] |
| Monkey | Oral | 0.3 and 3 mg/kg | Significant lowering of plasma phosphate levels.[1][3] |
Experimental Protocols
Rodent Model for Hyperphosphatemia in Chronic Kidney Disease
A commonly used and relevant model is the adenine-induced CKD model in rats, which leads to hyperphosphatemia.[1]
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Adenine
-
This compound
-
Vehicle: 0.5% (w/v) methylcellulose solution[3]
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Metabolic cages (for urine and feces collection, if required)
Protocol:
-
Induction of CKD: Administer adenine to rats in their diet or via oral gavage for a period of several weeks to induce chronic kidney disease and subsequent hyperphosphatemia. The specific concentration and duration will need to be optimized based on literature and institutional guidelines.
-
Animal Grouping: Divide animals into at least two groups: a vehicle control group and an this compound treatment group. Additional groups for different doses of this compound can be included.
-
This compound Preparation: Dissolve this compound in a 0.5% (w/v) methylcellulose solution.[3]
-
Drug Administration: Administer this compound or vehicle to the respective groups via oral gavage. A common dosing regimen is once daily.[3] For sub-chronic studies, treatment can be continued for 7 days or longer.[1]
-
Sample Collection:
-
Blood: Collect blood samples at baseline and at various time points post-treatment to measure plasma phosphate and this compound concentrations.
-
Tissues: At the end of the study, euthanize the animals and collect tissues such as the liver, skeletal muscle, and kidneys for the analysis of InsP7 levels.[1][3]
-
-
Biochemical Analysis:
-
Measure plasma phosphate levels using a commercially available assay kit.
-
Quantify this compound plasma concentrations and tissue InsP7 levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Experimental Workflow
Caption: Workflow for an in vivo study of this compound in a rodent CKD model.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose Selection: The optimal dose of this compound may vary depending on the rodent strain, age, and the specific pathological model. Dose-response studies are recommended.
-
Pharmacokinetics: It is advisable to perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the chosen animal model.
-
Data Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the IP6K-XPR1 pathway in phosphate homeostasis and to evaluate its therapeutic potential in preclinical models of diseases characterized by phosphate dysregulation.
References
Application Notes and Protocols for SC-919 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-919 is a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6K), including IP6K1, IP6K2, and IP6K3.[1] By inhibiting these enzymes, this compound reduces the cellular levels of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-InsP₇). This mode of action has been demonstrated to modulate cellular phosphate export through the XPR1 transporter, leading to a decrease in plasma phosphate levels.[1] These characteristics make this compound a valuable research tool for studying the physiological roles of IP6Ks and a potential therapeutic agent for conditions such as hyperphosphatemia, often associated with chronic kidney disease (CKD).[1]
This document provides detailed application notes and protocols for the dosage and administration of this compound in rat models, based on available preclinical research.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of IP6K. IP6K is responsible for the synthesis of inositol pyrophosphates (e.g., 5-InsP₇) from inositol hexakisphosphate (InsP₆). The reduction in 5-InsP₇ levels leads to the suppression of the phosphate exporter XPR1, resulting in decreased cellular phosphate export and an increase in intracellular ATP levels.
.dot
Caption: Mechanism of action of this compound.
Dosage and Administration
Oral Administration (Gavage)
Dosage: A dosage of 10 mg/kg body weight, administered once daily for one week, has been shown to be effective.[2]
Vehicle: this compound should be dissolved in a 0.5% (w/v) methylcellulose solution.[2]
Protocol:
-
Animal Handling: Gently restrain the rat. Proper restraint is crucial to prevent injury to the animal and the researcher.
-
Gavage Needle Selection: Use a sterile, flexible gavage needle of an appropriate size for the rat's weight.
-
Administration:
-
Measure the distance from the rat's snout to the last rib to ensure proper tube length.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the rat to swallow the tube; do not force it.
-
Once the tube is in the stomach, administer the this compound solution slowly.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.
.dot
Caption: Experimental workflow for oral administration.
Subcutaneous (SC) and Intravenous (IV) Administration
While specific protocols for this compound administration via these routes are not available, the following are general guidelines for these procedures in rats. Researchers should perform dose-ranging studies to determine the optimal dosage and vehicle for their specific experimental needs.
Subcutaneous Injection Protocol (General):
-
Injection Site: The loose skin over the back, between the shoulders, is a common site.
-
Needle and Syringe: Use a sterile needle (23-25 gauge) and syringe.
-
Procedure:
-
Gently lift the skin to form a "tent."
-
Insert the needle into the base of the tented skin.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Intravenous Injection Protocol (Tail Vein - General):
-
Animal Warming: Warm the rat's tail using a heat lamp or warm water to dilate the veins.
-
Restraint: Place the rat in a suitable restraint device.
-
Needle and Syringe: Use a sterile needle (25-27 gauge) and syringe.
-
Procedure:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein.
-
A flash of blood in the needle hub confirms proper placement.
-
Inject the solution slowly.
-
Withdraw the needle and apply pressure to the injection site to prevent bleeding.
-
Data Presentation: Effects of Oral this compound Administration in Rats
The following tables summarize the quantitative data from studies on the oral administration of this compound in rats.
Table 1: Effect of Oral this compound on Plasma Phosphate Levels in Normal Rats
| Dosage (mg/kg) | Change in Plasma Phosphate Levels |
| 3 | Decrease |
| 10 | Significant Decrease |
| 30 | Significant Decrease |
Data adapted from published research.[2]
Table 2: Effect of Oral this compound on Tissue InsP₇ Levels in Normal Rats (2 hours post-administration)
| Dosage (mg/kg) | Liver InsP₇ Levels (% of Vehicle) | Skeletal Muscle InsP₇ Levels (% of Vehicle) | Kidney InsP₇ Levels (% of Vehicle) |
| 3 | ~70% | ~80% | ~75% |
| 10 | ~40% | ~50% | ~50% |
| 30 | ~20% | ~30% | ~30% |
Data are approximate values based on graphical representations in published research.[2]
Toxicology and Safety
A specific toxicology profile for this compound in rats is not publicly available. As with any chemical compound, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area.
In the event of exposure, seek medical attention. For skin contact, wash the affected area with soap and water. For eye contact, rinse thoroughly with water for several minutes.
Conclusion
This compound is a valuable tool for investigating the IP6K signaling pathway and its role in phosphate homeostasis. The provided protocols for oral administration in rats are based on established research. For other administration routes, the general guidelines should be followed with careful dose-response optimization. Researchers should adhere to all institutional and national guidelines for animal care and use.
References
Application Notes and Protocols: SC-919 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-919 is a potent and selective inhibitor of Inositol Hexakisphosphate Kinases (IP6Ks), which are crucial enzymes in the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-InsP₇).[1][2] These signaling molecules play a significant role in various cellular processes, including the regulation of phosphate homeostasis.[3][4] this compound has been demonstrated to effectively reduce intracellular levels of InsP₇ and, consequently, inhibit cellular phosphate export.[1][5] This mechanism of action makes this compound a valuable research tool for studying cellular signaling pathways and a potential therapeutic agent for conditions associated with phosphate imbalance, such as hyperphosphatemia.[2][5]
These application notes provide detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, along with guidelines for its use in in vitro and in vivo experimental models.
Data Presentation
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 407.247 g/mol | [6] |
| Formula | C₁₉H₁₆Cl₂N₂O₄ | [6] |
| Appearance | Solid Powder | [6] |
| Solubility | 10 mM in DMSO | [6] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [6] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [6] |
In Vitro Activity of this compound
| Target | IC₅₀ (nM) | Cell Line | Effect |
| Human IP6K1 | <5.2 | - | Potent Inhibition |
| Human IP6K2 | <3.8 | - | Potent Inhibition |
| Human IP6K3 | 0.65 | - | Potent Inhibition |
| 293 Cells | - | 293 | Decreased intracellular InsP₇ levels |
| 293 Cells | - | 293 | Increased intracellular ATP levels |
In Vivo Effects of this compound (Oral Administration)
| Animal Model | Dose | Effect | Reference |
| Normal Rats | Dose-dependent | Decreased InsP₇ levels in liver, skeletal muscle, and kidney | [1] |
| Normal Rats | Dose-dependent | Decreased plasma phosphate levels | [1] |
| Normal Monkeys | 0.3 and 3 mg/kg | Significantly lowered plasma phosphate levels | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. IP6K phosphorylates InsP₆ to produce 5-InsP₇, which in turn promotes phosphate export through the phosphate exporter XPR1. This compound inhibits IP6K, leading to reduced 5-InsP₇ levels, decreased phosphate export, and a subsequent increase in intracellular ATP.
Caption: this compound inhibits the IP6K signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated precision balance
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 407.247 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 407.247 g/mol = 0.000407247 g
-
Mass (mg) = 0.4072 mg
-
-
Adjust the mass and volume as needed for your experimental requirements.
-
-
Weighing this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder to a sterile amber or foil-wrapped microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[6]
-
Protocol 2: Experimental Workflow for In Vitro Cell-Based Assays
This workflow outlines the general steps for using the this compound DMSO stock solution in cell culture experiments.
Caption: General workflow for in vitro experiments with this compound.
Important Considerations for Cell Culture:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]
-
Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.[4]
-
Perform serial dilutions of the DMSO stock solution in pre-warmed culture medium to prepare the final working concentrations.
Safety Precautions
As a potent bioactive compound, this compound should be handled with care. Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and its solutions.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Waste Disposal: Dispose of all waste materials containing this compound and DMSO according to your institution's guidelines for chemical waste.
-
DMSO-Specific Precautions: DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Therefore, it is crucial to avoid direct skin contact with DMSO solutions of this compound. If contact occurs, wash the affected area thoroughly with water.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and institutional safety protocols. Researchers should consult the relevant safety data sheets for all chemicals used and adhere to all applicable safety regulations.
References
- 1. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 3. DMSO stock preparation [protocols.io]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: SC-919 in Hyperphosphatemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphatemia, an excess of phosphate in the blood, is a common and serious complication of chronic kidney disease (CKD). It is strongly associated with cardiovascular disease, bone-mineral disorders, and increased mortality. Traditional management strategies, such as dietary phosphate restriction and phosphate binders, are often insufficient and can have significant side effects. SC-919 has emerged as a promising investigational agent for the treatment of hyperphosphatemia with a novel mechanism of action. These application notes provide a detailed overview of the use of this compound in hyperphosphatemia research, including its mechanism of action, experimental protocols, and relevant in vivo and in vitro data.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Inositol Hexakisphosphate Kinases (IP6Ks).[1] IP6Ks are enzymes that phosphorylate inositol hexakisphosphate (InsP6) to generate inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (InsP7).[2] InsP7 acts as a crucial signaling molecule that modulates the activity of the phosphate exporter Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1).[3] By inhibiting IP6K, this compound reduces the cellular levels of InsP7.[2][3] This decrease in InsP7 leads to the inhibition of XPR1-mediated phosphate export from the cell, resulting in a reduction of extracellular and, consequently, plasma phosphate levels.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| Human IP6K1 | <5.2 | [1] |
| Human IP6K2 | <3.8 | [1] |
| Human IP6K3 | 0.65 | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | This compound Dose | Effect on Plasma Phosphate | Source |
| Normal Rats | Dose-dependent | Significant decrease | [3][4] |
| Normal Monkeys | 0.3 and 3 mg/kg (oral) | Significant decrease | [3] |
| Adenine-Treated Rats (Hyperphosphatemia Model) | Single oral dose | Effective decrease | [3] |
| Adenine-Treated Rats (Hyperphosphatemia Model) | Sub-chronic dosing (7 days) | Sustained reduction | [3] |
Table 3: Effect of this compound on Inositol Pyrophosphate Levels In Vivo (Rats)
| Tissue | This compound Administration (2 hours) | Effect on InsP7 Levels | Source |
| Liver | Dose-dependent | Dose-dependent decrease | [2] |
| Muscle | Dose-dependent | Dose-dependent decrease | [2] |
| Kidney | Dose-dependent | Dose-dependent decrease | [2] |
Signaling Pathway Diagram
Experimental Protocols
In Vitro Phosphate Export Assay
This protocol is designed to assess the effect of this compound on XPR1-mediated phosphate export from cells in culture.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
XPR1 expression vector (and a control vector, e.g., GFP)
-
Transfection reagent
-
This compound
-
Phosphate-free buffer (e.g., HBSS)
-
Malachite Green Phosphate Assay Kit
-
BCA Protein Assay Kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the XPR1 expression vector or a control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: 24 hours post-transfection, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for a further 24 hours.
-
Phosphate Export Initiation: Wash the cells twice with phosphate-free buffer. Add 100 µL of phosphate-free buffer to each well and incubate at 37°C.
-
Sample Collection: At various time points (e.g., 0, 15, 30, 60 minutes), collect the supernatant from the wells.
-
Phosphate Quantification: Measure the concentration of inorganic phosphate in the collected supernatants using a Malachite Green Phosphate Assay Kit according to the manufacturer's protocol.[5][6]
-
Protein Quantification: Lyse the cells in the wells and determine the total protein concentration using a BCA Protein Assay Kit.[7]
-
Data Normalization: Normalize the amount of exported phosphate to the total protein concentration in each well to account for variations in cell number.
Measurement of Intracellular ATP Levels
This protocol describes the measurement of intracellular ATP levels in response to this compound treatment.
Materials:
-
Cells of interest (e.g., HEK293)
-
This compound
-
ATP bioluminescence assay kit (e.g., luciferase-based)
-
Lysis buffer (provided with the kit or a suitable alternative)
-
96-well opaque plates
Procedure:
-
Cell Culture and Treatment: Culture cells in a 96-well opaque plate and treat with various concentrations of this compound or vehicle for the desired duration.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.[8]
-
ATP Measurement: Add the luciferase-based ATP detection reagent to each well.[9][10]
-
Luminescence Reading: Immediately measure the luminescence using a plate reader. The light output is proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the cell lysates.
-
Data Analysis: Calculate the intracellular ATP concentration for each treatment condition.
In Vivo Model of Hyperphosphatemia (Adenine-Induced)
This protocol details the induction of hyperphosphatemia in rats using an adenine-rich diet.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Standard rodent chow
-
Adenine
-
This compound
-
Equipment for oral gavage and blood collection
Procedure:
-
Acclimatization: Acclimatize the rats to the housing conditions for at least one week with free access to standard chow and water.
-
Induction of Hyperphosphatemia: To induce chronic kidney disease and subsequent hyperphosphatemia, feed the rats a diet containing 0.75% (w/w) adenine for 2-4 weeks.[3][11] Alternatively, administer adenine daily via oral gavage.[2][12] Monitor the animals' health and body weight regularly.
-
Confirmation of Hyperphosphatemia: After the induction period, collect blood samples and measure serum creatinine and phosphate levels to confirm the development of renal failure and hyperphosphatemia.
-
This compound Administration: Once hyperphosphatemia is established, administer this compound orally at the desired doses. Include a vehicle-treated control group.
-
Monitoring: Collect blood samples at various time points after this compound administration to monitor plasma phosphate levels.
-
Terminal Procedures: At the end of the study, collect terminal blood and tissue samples (e.g., kidney, liver, muscle) for further analysis (e.g., InsP7 levels, histological examination).
Measurement of Inositol Pyrophosphate (InsP7) Levels
This protocol provides a general workflow for the analysis of InsP7 levels in tissues or cells.
Materials:
-
Tissue or cell samples
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system
-
Strong anion exchange (SAX) column
-
Radiolabeling reagents (e.g., myo-[³H]inositol) for enhanced sensitivity (optional)[1]
-
Mass spectrometer (for LC-MS based methods)[13]
Procedure:
-
Sample Extraction: Homogenize tissue or cell pellets in ice-cold perchloric acid to extract inositol polyphosphates.
-
Neutralization: Neutralize the extracts with a suitable buffer.
-
Chromatographic Separation: Separate the inositol polyphosphates using a strong anion exchange (SAX) HPLC column with a phosphate gradient.[1]
-
Detection and Quantification:
-
Radiolabeling: If cells were pre-labeled with myo-[³H]inositol, collect fractions from the HPLC and quantify the radioactivity using a scintillation counter to determine the levels of different inositol polyphosphates, including InsP7.[4]
-
Mass Spectrometry: For a non-radioactive method, couple the HPLC to a mass spectrometer to identify and quantify InsP7 based on its mass-to-charge ratio.[14]
-
-
Data Analysis: Quantify the InsP7 peak area and compare it to standards or normalize to an internal control.
Experimental Workflow Diagram
References
- 1. The InsP7 phosphatase Siw14 regulates inositol pyrophosphate levels to control localization of the general stress response transcription factor Msn2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Comparison of chronic renal failure rats and modification of the preparation protocol as a hyperphosphataemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis and possible functions of inositol pyrophosphates in plants [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. A One-Step Extraction and Luminescence Assay for Quantifying Glucose and ATP Levels in Cultured HepG2 Cells [mdpi.com]
- 9. tavernarakislab.gr [tavernarakislab.gr]
- 10. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 13. Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring InsP7 Levels Following SC-919 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of cellular signaling, inositol pyrophosphates, particularly inositol heptakisphosphate (InsP7), have emerged as critical regulators of diverse physiological processes, including phosphate homeostasis, energy metabolism, and insulin signaling.[1][2] The enzymatic activity of inositol hexakisphosphate kinases (IP6Ks) is central to the synthesis of InsP7.[3][4] SC-919 has been identified as a potent and selective inhibitor of all three human IP6K isoforms (IP6K1, IP6K2, and IP6K3), making it an invaluable tool for investigating the functional roles of InsP7.[5][6][7] These application notes provide a comprehensive guide to utilizing this compound and measuring its impact on intracellular InsP7 levels.
Mechanism of Action of this compound
This compound is an orally bioavailable small molecule that specifically inhibits the kinase activity of IP6K.[6][7] By doing so, it blocks the conversion of inositol hexakisphosphate (InsP6) to 5-InsP7, the predominant isomer of InsP7 in mammals.[3] This targeted inhibition leads to a significant and dose-dependent reduction in cellular InsP7 levels.[3][6][8] The reduction in InsP7 has been shown to suppress the XPR1-mediated export of cellular phosphate and lead to an increase in intracellular ATP levels.[6][7]
Key Applications
-
Elucidation of InsP7-mediated signaling pathways: By selectively depleting InsP7, this compound allows for the functional characterization of signaling cascades regulated by this molecule.
-
Drug Discovery and Development: As altered InsP7 levels are implicated in various diseases, including chronic kidney disease-related hyperphosphatemia, this compound serves as a crucial tool for validating IP6K as a therapeutic target.[7]
-
Metabolic Research: Given the role of InsP7 in regulating energy metabolism, this compound can be used to investigate the intricate connections between inositol pyrophosphate signaling and cellular bioenergetics.[1]
Quantitative Data Summary
The inhibitory potency of this compound against human IP6K isoforms and its effect on InsP7 levels in vivo are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| Human IP6K1 | <5.2[5][6] |
| Human IP6K2 | <3.8[5][6] |
| Human IP6K3 | 0.65[5][6] |
Table 2: In Vivo Effect of this compound on InsP7 Levels in Rats
| Tissue | Effect of Oral Administration |
| Liver | Dose-dependent reduction in InsP7 levels[3][6][8] |
| Muscle | Dose-dependent reduction in InsP7 levels[3][6][8] |
| Kidney | Dose-dependent reduction in InsP7 levels[3][6][8] |
Signaling Pathway
The synthesis of InsP7 is a key step in the inositol phosphate signaling cascade. The following diagram illustrates the pathway and the point of inhibition by this compound.
References
- 1. A two-way switch for inositol pyrophosphate signaling: evolutionary history and biological significance of a unique, bifunctional kinase/phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The inositol pyrophosphate pathway in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Inositol Pyrophosphates Utilizing SC-919
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of inositol pyrophosphates (IPPs) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a specific focus on the application of SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks). These application notes are designed to guide researchers in pharmacology, cell biology, and drug discovery in studying the dynamics of IPP signaling.
Introduction to Inositol Pyrophosphates and this compound
Inositol pyrophosphates, such as diphosphoinositol pentakisphosphate (InsP7) and bis-diphosphoinositol tetrakisphosphate (InsP8), are highly phosphorylated signaling molecules that play crucial roles in a variety of cellular processes, including phosphate homeostasis, insulin signaling, and cellular energy metabolism.[1][2][3] The synthesis of these molecules is primarily mediated by inositol hexakisphosphate kinases (IP6Ks), which convert inositol hexakisphosphate (InsP6) into InsP7.[1][4]
This compound has been identified as a potent and selective inhibitor of IP6K.[1][4] By inhibiting IP6K, this compound effectively reduces the cellular levels of inositol pyrophosphates, making it a valuable chemical tool to investigate the physiological and pathophysiological functions of these signaling molecules.[1] This protocol details the use of this compound in cellular or animal models and the subsequent analysis of inositol pyrophosphates by LC-MS/MS.
Inositol Pyrophosphate Signaling Pathway and the Action of this compound
The synthesis of inositol pyrophosphates is a tightly regulated process. It begins with the phosphorylation of InsP6 by IP6K to form 5-InsP7, the predominant InsP7 isomer in mammals.[1][4] This molecule can be further phosphorylated by diphosphoinositol pentakisphosphate kinases (PPIP5Ks) to generate InsP8.[4] this compound specifically inhibits the initial step of this cascade, the conversion of InsP6 to 5-InsP7, by targeting IP6K.[1] Downstream, inositol pyrophosphates regulate proteins involved in phosphate homeostasis, such as the phosphate exporter XPR1, through interaction with their SPX domains.[1][5] Inhibition of IP6K by this compound can, therefore, modulate cellular phosphate export and impact intracellular ATP levels.[1][5]
Experimental Protocols
This section provides a detailed methodology for the treatment of biological samples with this compound and the subsequent extraction and quantification of inositol pyrophosphates by LC-MS/MS.
Part 1: Treatment of Biological Samples with this compound
For Cell Culture:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Proceed immediately to the sample preparation for LC-MS/MS analysis.
For Animal Studies:
-
Administer this compound to animals via the desired route (e.g., oral gavage).
-
At the designated time point after administration, euthanize the animals and harvest the tissues of interest (e.g., liver, kidney, muscle).[1]
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
Part 2: Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from established methods for inositol polyphosphate extraction.[6]
-
Cell Lysis:
-
For cultured cells, add cell lysis buffer (e.g., 0.01% Triton X-100, 1 mM EDTA, 20 mM Tris-HCl) to the washed cell pellet.
-
For tissues, homogenize the frozen tissue in a suitable lysis buffer on ice.
-
-
Protein Precipitation and Inositol Phosphate Enrichment:
-
Treat the cell or tissue lysate with a 2 M perchloric acid solution to precipitate proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Add titanium oxide beads to the supernatant to adsorb the inositol polyphosphates.
-
Incubate the mixture with titanium oxide beads at 4°C for 30 minutes with gentle rotation.
-
-
Washing and Elution:
-
Centrifuge to pellet the titanium oxide beads and discard the supernatant.
-
Wash the beads twice with a 2 M perchloric acid solution.
-
Elute the bound inositol polyphosphates from the beads by adding a 10% ammonia solution. Repeat the elution step.
-
-
Sample Reconstitution:
-
Combine the eluates and dry the sample completely under a vacuum.
-
Reconstitute the dried residue in a solution of 100 mM ammonium carbonate and acetonitrile (60:40, v/v) for LC-MS/MS analysis.[6]
-
LC-MS/MS Analysis
The analysis of inositol pyrophosphates is typically performed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a triple quadrupole mass spectrometer.[6][7][8]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | Shodex HILICpak VG-50 2D (2.0 mm I.D. x 150 mm) or equivalent[6] |
| Mobile Phase A | 300 mM Ammonium bicarbonate (pH 10.5) + 5 µM Methylenediphosphonic acid[6][8] |
| Mobile Phase B | (100 mM Ammonium bicarbonate (pH 10.5) + 5 µM Methylenediphosphonic acid)/CH3CN = 10/90[6] |
| Gradient | 75% B (0-2 min), 75% to 2% B (2-12 min)[6] |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5-50 µL[6] |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Monitor specific precursor-to-product ion transitions for InsP6 and InsP7 |
| - InsP6 | e.g., m/z 659 -> m/z 579 |
| - InsP7 | e.g., m/z 739 -> m/z 659 |
Quantitative Data Presentation
The following table summarizes the reported effects of this compound on inositol pyrophosphate levels in vivo.
Table 2: Effect of this compound on Inositol Pyrophosphate Levels in Rats [1][5]
| Tissue | This compound Dose (mg/kg) | Time Post-Administration | % Reduction in InsP7 Levels (Mean ± S.D.) |
| Liver | 30 | 2 hours | ~40% |
| Muscle | 30 | 2 hours | ~50% |
| Kidney | 30 | 2 hours | ~60% |
Data are approximate and derived from graphical representations in the cited literature.
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample treatment to data analysis.
References
- 1. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Quantitation of Inositol Pyrophosphates by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inositol pyrophosphates: why so many phosphates? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. shodex.com [shodex.com]
- 7. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-919 in Cell-Based Phosphate Transport Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-919 is a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks), enzymes responsible for the synthesis of inositol pyrophosphates such as 5-InsP₇.[1] In the context of phosphate homeostasis, this compound does not directly inhibit phosphate transporters but instead modulates cellular phosphate export. It exerts its effect by reducing intracellular levels of inositol pyrophosphates, which are crucial signaling molecules that regulate the activity of the phosphate exporter Xenotropic and Polytropic Retrovirus Receptor 1 (XPR1).[1][2] By inhibiting IP6K, this compound leads to a decrease in XPR1-mediated phosphate efflux, resulting in an accumulation of intracellular phosphate.[1] This mechanism makes this compound a valuable tool for studying the regulation of cellular phosphate export and a potential therapeutic agent for conditions associated with phosphate imbalance.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on phosphate transport, specifically focusing on the inhibition of phosphate export.
Mechanism of Action of this compound in Phosphate Export
The signaling pathway through which this compound inhibits phosphate export is a novel mechanism distinct from direct transporter inhibition. The key steps are outlined below:
-
Inhibition of IP6K: this compound selectively inhibits the enzymatic activity of IP6K1, IP6K2, and IP6K3.[1]
-
Reduction of Inositol Pyrophosphates: This inhibition leads to decreased synthesis of inositol pyrophosphates, particularly 5-InsP₇.[1]
-
Modulation of XPR1 Activity: Inositol pyrophosphates are known to bind to the SPX domain of the phosphate exporter XPR1, a critical step for its export function.[1][2]
-
Suppression of Phosphate Export: By reducing the levels of inositol pyrophosphates, this compound effectively dampens the XPR1-mediated export of phosphate from the cell.[1]
Quantitative Data
The inhibitory activity of this compound on IP6K isoforms has been determined, showcasing its high potency. While specific dose-response data for the inhibition of phosphate export in cell-based assays are not extensively published in tabular format, the available literature indicates a dose-dependent effect. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | IP6K1 | IP6K2 | IP6K3 | Reference |
| IC₅₀ | <5.2 nM | <3.8 nM | 0.65 nM | [1] |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on phosphate export and intracellular phosphate levels in adherent cell lines such as HEK293.
Protocol 1: ³²P-Phosphate Export Assay
This assay measures the rate of phosphate efflux from cells pre-loaded with radioactive ³²P-orthophosphate.
Materials:
-
Adherent cells (e.g., HEK293)
-
Complete cell culture medium
-
Phosphate-free buffer (e.g., Hanks' Balanced Salt Solution without phosphate)
-
³²P-orthophosphate
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well plates)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
³²P-Orthophosphate Loading:
-
The following day, replace the culture medium with a fresh medium containing ³²P-orthophosphate (specific activity to be optimized, typically in the range of 1-5 µCi/mL).
-
Incubate the cells for 18 hours to allow for the incorporation of the radioactive phosphate into intracellular pools.
-
-
Washing:
-
Carefully aspirate the radioactive medium.
-
Wash the cell monolayer three times with pre-warmed, phosphate-free buffer to remove any extracellular ³²P-orthophosphate.
-
-
This compound Treatment:
-
Add fresh, pre-warmed culture medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells. It is recommended to perform a dose-response curve (e.g., 0, 10, 100, 1000 nM this compound).
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time course (e.g., 4 hours).[1]
-
-
Sample Collection:
-
At the end of the incubation period, collect the supernatant from each well. This fraction contains the exported ³²P-phosphate.
-
Wash the cells once with ice-cold phosphate-free buffer.
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). This fraction contains the intracellular ³²P-phosphate.
-
-
Radioactivity Measurement:
-
Add an appropriate volume of the supernatant and the cell lysate to separate scintillation vials containing a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of phosphate export using the following formula: % Phosphate Export = [CPM (Supernatant) / (CPM (Supernatant) + CPM (Cell Lysate))] x 100
-
Compare the percentage of phosphate export in this compound-treated cells to the vehicle-treated control cells.
-
Protocol 2: Intracellular ³²P-Phosphate Accumulation Assay
This assay is a variation of the export assay, focusing on the change in intracellular phosphate levels following treatment with this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding and ³²P-Orthophosphate Loading: Follow steps 1 and 2 from Protocol 1.
-
Washing: Follow step 3 from Protocol 1.
-
This compound Treatment: Follow step 4 from Protocol 1.
-
Sample Collection:
-
At the end of the incubation period, aspirate the supernatant.
-
Wash the cells three times with ice-cold phosphate-free buffer.
-
Lyse the cells as described in step 5 of Protocol 1.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in the cell lysate as described in step 6 of Protocol 1.
-
-
Data Analysis:
-
Normalize the intracellular CPM to the total protein concentration in each well to account for any differences in cell number.
-
Compare the normalized intracellular ³²P levels in this compound-treated cells to the vehicle-treated control cells. An increase in intracellular ³²P indicates an inhibition of phosphate export.[1]
-
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the concentrations used to ensure that the observed effects on phosphate transport are not due to cell death.
-
Vehicle Effects: The concentration of the vehicle (e.g., DMSO) should be kept constant across all experimental conditions and should not exceed a level that affects cell viability or phosphate transport (typically ≤ 0.1%).
-
Optimization: Incubation times, this compound concentrations, and the specific activity of ³²P-orthophosphate may need to be optimized for different cell lines.
-
Specificity: To confirm that the observed effects are mediated through XPR1, experiments can be performed in XPR1 knockout or knockdown cells. In such cells, the effect of this compound on phosphate export should be abolished.[1]
By following these detailed protocols and considering the underlying mechanism of action, researchers can effectively utilize this compound as a tool to investigate the intricate regulation of cellular phosphate homeostasis.
References
- 1. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphate uptake restriction, phosphate export, and polyphosphate synthesis contribute synergistically to cellular proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SC-919 Technical Support Center: Solubility and Stability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with the IP6K inhibitor, SC-919, in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). A stock solution of up to 10 mM in DMSO can be prepared.[1]
Q2: My this compound precipitated when I added it to my cell culture medium. What is the likely cause?
A2: Precipitation of this compound upon addition to aqueous culture media is a common issue for hydrophobic small molecules. This phenomenon, often called "crashing out," can be caused by several factors:
-
High Final Concentration: The concentration of this compound in the media may exceed its solubility limit in an aqueous environment.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into a large volume of aqueous media can cause the compound to precipitate before it can be properly solvated.[2]
-
Low Temperature: Adding the compound to cold media can decrease its solubility.
-
Interaction with Media Components: this compound may interact with components in the media, such as salts or proteins in serum, forming insoluble complexes.[2]
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
A3: To prevent precipitation, consider the following strategies:
-
Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final culture volume.[3]
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% and preferably at or below 0.1%, to minimize solvent-induced toxicity and precipitation.[3]
-
Use Pre-warmed Media: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound solution.[3]
-
Vortex Gently During Dilution: Add the this compound solution dropwise to the pre-warmed media while gently vortexing to ensure rapid and thorough mixing.[3]
-
Determine Maximum Soluble Concentration: Before conducting your experiments, it is advisable to determine the maximum soluble concentration of this compound in your specific cell culture medium and under your experimental conditions.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial for maintaining the stability of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months |
| -20°C | 6 Months |
Data sourced from Probechem Biochemicals.[1]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in aqueous solutions like cell culture media. | - Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).- Minimize the final DMSO concentration in the culture media (≤ 0.1%).- Perform a final dilution step in pre-warmed (37°C) media with vigorous mixing. |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock into a large volume of aqueous media can cause the compound to immediately precipitate. | - Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed culture media before adding it to the final culture volume.[3]- Add the compound solution dropwise while gently vortexing the media.[3] |
| High Final Concentration | The desired final concentration of this compound in the media exceeds its solubility limit. | - Decrease the final working concentration of this compound.- Empirically determine the maximum soluble concentration using the protocol provided below. |
| Interaction with Media Components | This compound may form insoluble complexes with salts, amino acids, or proteins present in the culture medium, especially in serum-containing media. | - If your experiment allows, try reducing the serum concentration.[2]- Consider testing the solubility of this compound in different basal media formulations. |
| pH and Temperature Effects | The pH of the culture medium and the temperature at which the compound is added can influence its solubility. | - Ensure the pH of your culture medium is stable and within the optimal range for your cells (typically 7.2-7.4).[2]- Always use pre-warmed (37°C) media when preparing your final this compound working solution.[3] |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Culture Media
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640, with and without serum)
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope or plate reader capable of measuring turbidity
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.
-
Prepare a serial dilution of the this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. To do this, add the required volume of the 10 mM stock to pre-warmed (37°C) cell culture medium in individual tubes or wells.
-
Vortex each tube/well immediately and thoroughly after adding the stock solution to ensure rapid mixing.
-
Incubate the tubes/plate at 37°C in a 5% CO₂ incubator for a duration that mimics your planned experiment (e.g., 2, 6, 24 hours).
-
Visually inspect each tube/well for any signs of precipitation. A cloudy or hazy appearance, or visible particles, indicates precipitation. This can be observed by eye or under a microscope.
-
(Optional) Quantify precipitation by measuring the absorbance of each well at 600-650 nm using a plate reader. An increase in absorbance compared to a vehicle control (media with DMSO only) indicates precipitation.
-
Determine the maximum soluble concentration. The highest concentration that remains clear and free of precipitate is the maximum working concentration you should use for your experiments under those specific conditions.
Protocol for Assessing the Stability of this compound in Culture Media
This protocol outlines a method to evaluate the chemical stability of this compound under typical cell culture conditions over time.
Materials:
-
This compound
-
Complete cell culture medium
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Appropriate sterile vials for sample collection
Methodology:
-
Prepare a solution of this compound in pre-warmed complete culture medium at the highest intended experimental concentration.
-
Aliquot this solution into several sterile vials, one for each time point to be tested.
-
Place the vials in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.
-
Immediately process the sample for analysis by HPLC-UV or LC-MS to determine the concentration of this compound remaining. This may involve a sample clean-up step, such as protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Analyze the supernatant to quantify the amount of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: Signaling pathway showing this compound inhibition of IP6K.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for solubility and stability testing.
References
Technical Support Center: SC-919 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during in vivo experiments with SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks).
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for formulating this compound for in vivo oral administration?
A1: For in vivo studies, this compound has been successfully formulated in a 0.5% (w/v) methylcellulose solution for oral administration.[1][2] For in vitro experiments, dimethyl sulfoxide (DMSO) is a suitable solvent.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of all three isoforms of inositol hexakisphosphate kinase (IP6K1, IP6K2, and IP6K3).[3] IP6Ks are enzymes that convert inositol hexakisphosphate (InsP6) to inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-InsP7).[1][2] By inhibiting IP6K, this compound reduces the intracellular levels of InsP7.[2][3]
Q3: What are the known downstream effects of this compound administration in vivo?
A3: Oral administration of this compound has been shown to cause a dose-dependent decrease in InsP7 levels in the liver, skeletal muscle, and kidney of rats.[1][2] This leads to a reduction in plasma phosphate levels in both rats and monkeys.[1][3][4] Additionally, this compound has been observed to increase intracellular ATP levels in an XPR1-dependent manner.[2][3]
Q4: Has this compound shown efficacy in any disease models?
A4: Yes, this compound has demonstrated therapeutic potential by alleviating hyperphosphatemia and improving kidney function in a rat model of chronic kidney disease (CKD).[2][3]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Suboptimal Dosing: The administered dose may be too low to achieve the desired therapeutic concentration. | - Increase the dose of this compound. - Conduct a dose-response study to determine the optimal dose. |
| Poor Bioavailability: Issues with the formulation or route of administration may limit drug absorption. | - Consider alternative routes of administration (e.g., intraperitoneal). - Evaluate different formulation strategies to enhance solubility and absorption. | |
| Rapid Metabolism/Clearance: The compound may be cleared from the system too quickly to exert its effect. | - Increase the dosing frequency (e.g., from once daily to twice daily). - Conduct pharmacokinetic studies to determine the compound's half-life. | |
| Unexpected Toxicity | Off-Target Effects: The compound may be interacting with unintended molecular targets. | - Reduce the dose to determine if the toxicity is dose-dependent.[5] - Conduct a thorough literature search for known off-target liabilities of similar compounds.[5] - Perform in vitro screening against a panel of related proteins to assess selectivity.[5] |
| Compound Impurities: Toxic effects may be due to impurities from the synthesis process. | - Verify the purity of the compound batch using analytical methods (e.g., HPLC, mass spectrometry). - If possible, test a new, highly purified batch of the compound. | |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Administer the vehicle alone to a control group to assess its toxicity.[5] | |
| High Variability Between Animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Ensure precise and consistent dosing techniques. - Normalize the dose to the body weight of each animal.[5] |
| Biological Variability: Inherent biological differences between individual animals. | - Increase the number of animals per group to improve statistical power.[5] - Ensure that animals are age- and sex-matched.[5] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | Plasma Protein Binding (%) | Reference |
| Rat | 1 mg/kg | ~100 | ~2 | 99.0 - 99.9 | [2][4] |
| 3 mg/kg | ~300 | ~2 | [4] | ||
| 10 mg/kg | ~1000 | ~4 | [4] | ||
| Monkey | 0.3 mg/kg | ~50 | ~4 | 99.0 - 99.9 | [2][4] |
| 3 mg/kg | ~500 | ~8 | [4] | ||
| Human | N/A | N/A | N/A | 99.0 - 99.9 | [2] |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
-
Compound Preparation:
-
Based on the desired dose and the weight of the animals, calculate the required amount of this compound.
-
Prepare a 0.5% (w/v) methylcellulose solution in water.
-
Suspend this compound in the 0.5% methylcellulose solution to the final desired concentration. Ensure the suspension is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for a minimum of one week before the start of the experiment.
-
Record the body weight of each animal before dosing.
-
Administer the prepared this compound suspension via oral gavage.
-
Administer vehicle (0.5% methylcellulose) alone to the control group.
-
-
Monitoring:
-
Observe the animals regularly for any signs of toxicity or adverse effects.
-
Monitor relevant efficacy endpoints (e.g., plasma phosphate levels, tumor growth) at predetermined time points.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis.
-
Analyze the samples to determine the concentration of this compound and its effect on the target pathway (e.g., InsP7 levels).
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits IP6K, reducing 5-InsP7 levels and phosphate export.
Experimental Workflow for this compound In Vivo Study
Caption: Workflow for conducting an in vivo experiment with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common in vivo experiment issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
optimizing SC-919 concentration for cell culture
Welcome to the technical support center for SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of all three inositol hexakisphosphate kinase (IP6K) isoforms: IP6K1, IP6K2, and IP6K3.[1] Its primary mechanism of action is the inhibition of the synthesis of inositol pyrophosphates, specifically 5-diphosphoinositol pentakisphosphate (5-IP7), from inositol hexakisphosphate (IP6).[2][3] This inhibition leads to a reduction in the cellular export of phosphate via the XPR1 transporter, resulting in decreased intracellular InsP7 levels and a corresponding increase in intracellular ATP levels.[1]
Q2: What are the IC50 values for this compound against human IP6K isoforms?
A2: this compound exhibits potent inhibition of human IP6K isoforms with the following IC50 values:
-
IP6K1: <5.2 nM
-
IP6K2: <3.8 nM
-
IP6K3: 0.65 nM[1]
Q3: What is the recommended starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell line, cell density, and the experimental endpoint. While the enzymatic IC50 values are in the low nanomolar range, a starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended for cell-based assays. This is because, for some IP6K inhibitors, higher concentrations are required in intact cells to achieve significant inhibition, potentially due to factors like cell permeability.[4] For a structurally similar IP6K inhibitor, LI-2172, concentrations of 10-30 µM were necessary to inhibit IP6K activity in cells.[4] Another IP6K inhibitor, TNP, was used at 10-30 µM to achieve a 60-90% reduction in IP7 levels in various cell types.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I dissolve and store this compound?
A4: It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. This stock solution should be stored at -20°C or -80°C and protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The effective concentration in your cell line may be higher than the initial concentration tested. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Poor cell permeability: The compound may not be efficiently entering the cells. | While this compound is orally available in vivo, permeability can vary in vitro.[2] If possible, use a positive control for IP6K inhibition to validate your assay. | |
| Incorrect experimental endpoint: The chosen assay may not be sensitive to the effects of IP6K inhibition in your cell model. | Consider measuring direct targets of IP6K activity, such as intracellular InsP7 or ATP levels. | |
| Compound degradation: The this compound stock solution may have degraded. | Prepare a fresh stock solution from powder. Ensure proper storage conditions (-20°C or -80°C, protected from light). | |
| High levels of cell death (cytotoxicity) | Concentration too high: The concentration of this compound used may be toxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Lower the working concentration of this compound. |
| Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). Include a vehicle-only control in your experiments. | |
| Inconsistent or variable results | Inconsistent cell density: Variations in the number of cells seeded can lead to variability in the response to the inhibitor. | Ensure consistent cell seeding density across all experiments. |
| Variability in treatment time: The duration of exposure to this compound can influence the observed effect. | Maintain a consistent treatment time for all experiments. | |
| Cell line instability: The characteristics of your cell line may have changed over time with repeated passaging. | Use cells with a low passage number and regularly check for mycoplasma contamination. |
Data Summary
Table 1: In Vitro Potency of this compound Against Human IP6K Isoforms
| Target | IC50 (nM) |
| IP6K1 | <5.2 |
| IP6K2 | <3.8 |
| IP6K3 | 0.65 |
| Data from Probechem Biochemicals.[1] |
Table 2: Recommended Starting Concentration Ranges for IP6K Inhibitors in Cell Culture
| Compound | Recommended Starting Range (in vitro) | Cell Types Tested | Reference |
| This compound (inferred) | 1 - 10 µM | Various | Based on data for similar compounds |
| LI-2172 | 10 - 30 µM | HCT116 | [4] |
| TNP | 10 - 30 µM | Various | [5] |
| Note: These are starting recommendations. The optimal concentration must be determined empirically for each cell line and experiment. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxicity of this compound and determine a suitable concentration range for your experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium from your stock solution. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and the vehicle control to the respective wells (this will result in a 1X final concentration). Include wells with medium only as a blank control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value for cytotoxicity.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
potential off-target effects of SC-919
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6K).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of all three mammalian inositol hexakisphosphate kinase (IP6K) isoforms: IP6K1, IP6K2, and IP6K3.[1][2] Its mechanism of action involves the inhibition of these kinases, which leads to a reduction in the cellular levels of inositol pyrophosphates, such as InsP₇.[1][3] This, in turn, suppresses the XPR1-mediated export of cellular phosphate and results in an increase in intracellular ATP levels.[1][3][4]
Q2: What is the selectivity profile of this compound? Have any off-target effects been identified?
A2: this compound has demonstrated a high degree of selectivity for IP6K isoforms. A comprehensive kinome selectivity profile was performed using a scanEDGE Kinase Assay Panel, testing this compound at a concentration of 1 µM. The results of this screen showed that this compound did not inhibit other kinases, indicating a very high selectivity for its intended targets, the IP6K family.[5]
Q3: What are the inhibitory concentrations (IC₅₀) of this compound for the different IP6K isoforms?
A3: this compound is a potent inhibitor of all three human IP6K isoforms. The IC₅₀ values are summarized in the table below.
Data Presentation
Table 1: Inhibitory Potency (IC₅₀) of this compound against Human IP6K Isoforms
| Target Kinase | IC₅₀ (nM) |
| IP6K1 | <5.2 |
| IP6K2 | <3.8 |
| IP6K3 | 0.65 |
| (Data sourced from Probechem Biochemicals and MedChemExpress)[2][3] |
Troubleshooting Guide
While this compound is a highly selective inhibitor, unexpected experimental results can arise from various factors. This guide provides a structured approach to troubleshoot potential issues and to confirm that the observed effects are on-target.
Issue: Unexpected Phenotype or Cellular Response
If you observe a phenotype that is not consistent with the known function of IP6K inhibition, consider the following troubleshooting steps before suspecting off-target effects.
Step 1: Confirm On-Target Activity of this compound in Your System
-
Hypothesis: The observed effect is due to the inhibition of IP6K.
-
Recommendation: Measure the levels of inositol pyrophosphates (e.g., InsP₇) in your cells or tissue following treatment with this compound. A significant reduction in these molecules is a direct indicator of on-target activity.[1][6]
Step 2: Titrate the Concentration of this compound
-
Hypothesis: The unexpected effect might be dose-dependent and unrelated to IP6K inhibition at higher concentrations.
-
Recommendation: Perform a dose-response experiment. If the desired on-target effect (e.g., reduced InsP₇ levels) is achieved at a lower concentration without the unexpected phenotype, it is advisable to use the lower concentration for subsequent experiments.
Step 3: Use a Structurally Unrelated IP6K Inhibitor
-
Hypothesis: If the unexpected phenotype is a true off-target effect of this compound's chemical scaffold, a different IP6K inhibitor should not reproduce it.
-
Recommendation: Treat your experimental system with a different, structurally distinct IP6K inhibitor. If this second inhibitor recapitulates the expected on-target effects but not the unexpected phenotype, it would suggest a potential off-target effect specific to the chemical structure of this compound.
Step 4: Evaluate Experimental Controls
-
Hypothesis: The unexpected effect may be an artifact of the experimental conditions.
-
Recommendation:
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) does not cause the observed phenotype at the concentration used.
-
Cell Line Specificity: Test the effect of this compound in multiple cell lines to determine if the unexpected effect is specific to a particular cellular context.
-
Experimental Protocols
Protocol 1: General Procedure for Kinase Selectivity Profiling (Representative)
The kinome selectivity of this compound was determined using the scanEDGE Kinase Assay Panel. While the specific proprietary details of this commercial service are not public, a general protocol for in vitro kinase panel screening using a radiometric assay is provided below. This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentration for the assay (e.g., 1 µM).
-
Kinase Reaction Setup: In a multi-well plate, combine the reaction buffer, the specific kinase from the panel, and the diluted this compound or vehicle control.
-
Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinases.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the appropriate substrate and [γ-³³P]ATP. The ATP concentration is typically kept near the Kₘ for each kinase to ensure accurate IC₅₀ determination.
-
Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 2 hours) at a controlled temperature.
-
Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter or other appropriate detector.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of this compound relative to the vehicle control.
Visualizations
Caption: this compound inhibits IP6K, leading to reduced InsP₇ and decreased phosphate export.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: SC-919 Vehicle Preparation for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful preparation and administration of the selective IP6K inhibitor, SC-919, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in preclinical rodent studies?
A1: For in vivo studies in rodents, this compound can be effectively administered as a suspension in 0.5% (w/v) methylcellulose in water. This vehicle has been successfully used for oral administration.[1]
Q2: My this compound formulation appears to be unstable or shows precipitation. What are the potential causes and solutions?
A2: Instability or precipitation can be due to several factors, including improper vehicle preparation, exceeding the solubility limit of this compound, or temperature effects. Ensure the methylcellulose is fully dissolved before adding the compound. If precipitation persists, consider alternative formulation strategies for poorly soluble compounds, such as using co-solvents or surfactants. It is crucial to assess the stability of any new formulation.
Q3: Are there alternative vehicles I can use if the methylcellulose suspension is not suitable for my experimental needs?
A3: Yes, for poorly water-soluble compounds like this compound, several alternative vehicle systems can be explored. These often involve the use of co-solvents, surfactants, or complexing agents to improve solubility and bioavailability. Common alternative vehicles for oral administration in rodents include aqueous solutions containing polyethylene glycol 400 (PEG 400), hydroxypropyl-β-cyclodextrin (HP-β-CD), or polysorbate 80 (Tween 80).[2][3] However, it is essential to conduct tolerability and vehicle control studies, as these excipients can have their own biological effects.
Q4: What are some key considerations when selecting an alternative vehicle for this compound?
A4: When selecting an alternative vehicle, consider the following:
-
Toxicity: The vehicle itself should be non-toxic and well-tolerated at the administered volume.
-
Compatibility: The vehicle must be compatible with this compound and not cause its degradation.
-
Route of Administration: The chosen vehicle must be appropriate for the intended route of administration (e.g., oral gavage).
-
Study Endpoint Interference: The vehicle should not interfere with the experimental readouts or the biological system being studied.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Dosing/Variable Results | Inhomogeneous suspension of this compound in 0.5% methylcellulose. | Ensure continuous and thorough mixing of the suspension before and during dosing to maintain uniformity. Prepare fresh formulations regularly. |
| Precipitation of this compound Upon Standing | Saturation of the vehicle or temperature fluctuations affecting solubility. | Prepare the formulation closer to the time of administration. If possible, maintain the formulation at a constant, controlled temperature. Consider particle size reduction of the compound to improve suspension stability. |
| Difficulty in Administering the Formulation due to Viscosity | The concentration of methylcellulose may be too high for the gavage needle gauge. | While 0.5% is a standard concentration, you can test slightly lower concentrations (e.g., 0.25%) to reduce viscosity while maintaining a stable suspension. Ensure the use of an appropriately sized gavage needle. |
| Adverse Reactions in Animals (e.g., gastrointestinal distress) | Potential irritation from the formulation or high concentration of excipients in alternative vehicles. | If using an alternative vehicle, ensure the concentration of excipients is within the reported no-observed-effect levels (NOELs).[2][3] Always include a vehicle-only control group to assess the effects of the vehicle itself. |
Quantitative Data Summary
The following table summarizes common vehicles used for oral administration of poorly soluble compounds in rats, along with their no-observed-effect levels (NOELs) from a 2-week study. This information can be useful when considering alternative formulations for this compound.
| Vehicle | No-Observed-Effect Level (NOEL) in Rats (2-week oral administration) | Commonly Used Concentration Range |
| 0.5% Methylcellulose | Well-tolerated | 0.5% - 2% (w/v) |
| Polyethylene glycol 400 (PEG 400) | Up to 5,000 mg/kg/day | 10% - 60% (v/v) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1,000 mg/kg/day | 10% - 40% (w/v) |
| Polysorbate 80 (Tween 80) | 250 mg/kg/day | 0.1% - 5% (v/v) |
Data sourced from a study on alternative vehicles for short-term oral toxicity studies in rats.[2][3]
Experimental Protocols
Protocol for Preparation of 0.5% Methylcellulose Vehicle for this compound
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Graduated cylinder
Procedure:
-
Prepare the 0.5% Methylcellulose Solution:
-
Heat approximately half of the required volume of purified water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping.
-
Once the methylcellulose is dispersed, add the remaining volume of cold water to bring the solution to the final desired volume and concentration (0.5% w/v).
-
Continue to stir the solution at room temperature or in a cold water bath until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Slowly add the this compound powder to the prepared 0.5% methylcellulose solution while stirring continuously.
-
Continue to stir the suspension for at least 30 minutes to ensure a homogenous mixture.
-
-
Storage and Handling:
-
Store the prepared suspension at 2-8°C.
-
Before each use, allow the suspension to come to room temperature and stir thoroughly to ensure homogeneity.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound vehicle preparation and in vivo administration.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on IP6K.
References
Technical Support Center: Investigating the Cellular Effects of SC-919
This technical support center provides guidance for researchers, scientists, and drug development professionals working with SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks). The information provided focuses on assessing the on-target effects of this compound in cell lines, including its impact on phosphate homeostasis and cellular ATP levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of all three inositol hexakisphosphate kinase (IP6K) isoforms: IP6K1, IP6K2, and IP6K3.[1] By inhibiting these kinases, this compound prevents the conversion of inositol hexakisphosphate (InsP6) to inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (InsP7).[2][3] This reduction in InsP7 levels leads to the suppression of cellular phosphate export.[1][2]
Q2: How does this compound affect phosphate levels in cells?
A2: this compound treatment reduces the export of phosphate from cells.[1] This effect is mediated through the inhibition of the phosphate exporter XPR1, whose function is dependent on inositol pyrophosphates.[2] Consequently, treatment with this compound can lead to an increase in intracellular phosphate concentration.[2]
Q3: What is the effect of this compound on cellular ATP levels?
A3: Treatment of cells with this compound has been shown to increase intracellular ATP levels.[1] This effect is also dependent on the inhibition of XPR1-mediated phosphate export.[2]
Q4: In which cell lines have the effects of this compound been studied?
A4: The effects of this compound on phosphate export and ATP levels have been demonstrated in HEK293 cells.[1][2]
Q5: What are the reported IC50 values for this compound against human IP6K isoforms?
A5: this compound is a highly potent inhibitor of IP6K isoforms with the following IC50 values:
Troubleshooting Guides
Issue 1: No observable change in cellular phosphate export after this compound treatment.
-
Possible Cause 1: Inadequate concentration of this compound.
-
Troubleshooting: Ensure that the concentration of this compound used is sufficient to inhibit IP6K activity. Refer to the IC50 values as a starting point for dose-response experiments. A typical concentration used in studies with HEK293 cells is in the micromolar range.
-
-
Possible Cause 2: The cell line used does not express XPR1 or has low IP6K activity.
-
Troubleshooting: Confirm the expression of XPR1 and IP6K isoforms in your cell line of interest using techniques such as Western blotting or qRT-PCR. Consider using a positive control cell line known to respond to this compound, such as HEK293 cells.[2]
-
-
Possible Cause 3: Incorrect timing of the assay.
-
Troubleshooting: The effects of this compound on phosphate export may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for your cell line and experimental conditions. A 4-hour treatment has been shown to be effective in HEK293 cells.[2]
-
Issue 2: No significant increase in intracellular ATP levels with this compound treatment.
-
Possible Cause 1: Cell density is too high or too low.
-
Troubleshooting: Optimize the cell seeding density for your ATP assay. High cell density can lead to nutrient depletion and hypoxia, which can affect ATP levels independently of this compound treatment. Conversely, very low cell density may result in a signal that is difficult to detect.
-
-
Possible Cause 2: The ATP assay is not sensitive enough.
-
Troubleshooting: Use a highly sensitive ATP detection kit, such as a luciferase-based assay. Ensure that the assay is performed according to the manufacturer's instructions and that the plate reader is set to the correct parameters.
-
-
Possible Cause 3: The effect of this compound on ATP levels is modest in your cell line.
-
Troubleshooting: The magnitude of the ATP increase may vary between cell lines. Include appropriate positive and negative controls to ensure the validity of your results. Consider measuring the ratio of AMP/ATP as a more sensitive indicator of cellular energy status.
-
Data Summary
Table 1: Inhibitory Activity of this compound against Human IP6K Isoforms
| Kinase | IC50 (nM) |
| IP6K1 | <5.2[1] |
| IP6K2 | <3.8[1] |
| IP6K3 | 0.65[1] |
Experimental Protocols
Protocol 1: Assessment of Cellular Phosphate Export
This protocol is adapted from studies on this compound's effect on HEK293 cells.[2]
-
Cell Seeding: Plate cells in a suitable multi-well plate and allow them to adhere and grow to the desired confluency.
-
Phosphate Loading: Incubate the cells with a medium containing radioactive 32P-orthophosphate to allow for intracellular loading.
-
This compound Treatment: Remove the loading medium, wash the cells, and add a fresh medium containing the desired concentration of this compound or vehicle control.
-
Phosphate Export Assay: At various time points, collect aliquots of the extracellular medium and the cell lysate.
-
Quantification: Measure the amount of 32P in the extracellular medium and cell lysate using a scintillation counter.
-
Analysis: Calculate the percentage of phosphate exported by dividing the extracellular 32P by the total 32P (extracellular + intracellular). Compare the phosphate export in this compound-treated cells to the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular ATP Levels
-
Cell Seeding and Treatment: Plate cells in a white, opaque multi-well plate suitable for luminescence assays. Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
ATP Assay: Use a commercial luciferase-based ATP assay kit. Follow the manufacturer's protocol, which typically involves lysing the cells and adding a reagent containing luciferase and its substrate, D-luciferin.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence signal to the number of cells or total protein content. Express the results as a percentage of the vehicle-treated control.
Visualizations
References
long-term stability of frozen SC-919 stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the handling, storage, and use of SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6K). Following these guidelines will help ensure the long-term stability of the compound and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally active inhibitor of all three human inositol hexakisphosphate kinase (IP6K) isoforms (IP6K1, IP6K2, and IP6K3). It functions by blocking the enzymatic activity of IP6K, which leads to a reduction in the cellular levels of inositol pyrophosphates, such as 5-InsP₇. This, in turn, suppresses the export of cellular phosphate via the XPR1 transporter and results in increased intracellular ATP levels.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. For the lyophilized powder, it is recommended to store it at -20°C for up to three years, kept desiccated. Once dissolved, stock solutions in anhydrous DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (1-3 months) or at -80°C for long-term storage (up to 6 months).[1][2]
Q3: What are the common signs of this compound degradation?
A3: Degradation of this compound may manifest as a decrease in its biological activity or the appearance of unexpected peaks in analytical analyses like HPLC. Visual signs can include discoloration of the powder or solution. As this compound contains a spiro[cyclohexane-1,3'-indolin]-2'-one core, it may be susceptible to hydrolysis, photodegradation, and thermal decomposition.[3]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the this compound powder in an appropriate anhydrous solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing or brief sonication. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent inhibitory activity in experiments. | Degradation of this compound stock solution. | - Prepare a fresh stock solution from lyophilized powder. - Ensure stock solutions are properly aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. - Protect solutions from light and extreme temperatures. |
| Improper dilution of the stock solution. | - Verify calculations for serial dilutions. - Use calibrated pipettes for accurate volume measurements. | |
| Instability in aqueous media. | - Minimize the time the compound spends in aqueous solutions before use. - Consider the pH of your experimental buffer, as the lactam ring in the indolin-2-one core is susceptible to hydrolysis under acidic or basic conditions.[3] | |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Photodegradation. | - Protect this compound solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.[3] |
| Hydrolysis. | - Maintain solutions at a neutral pH (6-8). - Use aprotic solvents for storage whenever possible.[3] | |
| Thermal Decomposition. | - Avoid exposing the compound to high temperatures during sample preparation and analysis. | |
| Precipitation of the compound in cell culture media. | Low solubility in aqueous solutions. | - Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to cells. - Pre-warm the media before adding the this compound solution. - Mix thoroughly immediately after adding the compound to the media. |
Data Presentation: Long-Term Stability of Frozen Stock Solutions
While specific long-term stability data for this compound is not publicly available, the following recommendations are based on general guidelines for small molecule kinase inhibitors and compounds with similar chemical structures.[1][2][4]
| Form | Storage Temperature | Recommended Maximum Storage Duration | Key Considerations |
| Lyophilized Powder | -20°C | 3 years | Keep in a desiccator to prevent moisture absorption. |
| Stock Solution in DMSO | -20°C | 1 - 3 months | Aliquot into single-use volumes to prevent repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot into single-use volumes. Offers better long-term stability compared to -20°C. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.
Protocol: In Vitro Kinase Assay to Determine IC₅₀ of this compound
Materials:
-
Recombinant human IP6K enzyme
-
Substrate (e.g., Inositol Hexakisphosphate - IP6)
-
ATP
-
Kinase assay buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay plates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Remember to include a vehicle control (DMSO only).
-
In the assay plate, add the diluted this compound or vehicle control.
-
Add the IP6K enzyme and the IP6 substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and plot the data to determine the IC₅₀ value.
Mandatory Visualization
Caption: this compound inhibits IP6K, blocking the production of 5-InsP7 and subsequent phosphate export.
References
Technical Support Center: Improving the Reproducibility of SC-919 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of experiments involving SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks). Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues that may arise during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently and selectively targets inositol hexakisphosphate kinases (IP6K1, IP6K2, and IP6K3).[1] Its primary mechanism of action involves the inhibition of IP6K-mediated synthesis of inositol pyrophosphates, particularly 5-diphosphoinositol pentakisphosphate (5-InsP7), from its precursor, inositol hexakisphosphate (InsP6).[2] This reduction in intracellular 5-InsP7 levels leads to a decrease in phosphate export from the cell via the XPR1 transporter.[1] The net effects are a reduction in plasma phosphate levels and an increase in intracellular ATP.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% anhydrous DMSO. This allows for minimal volumes of DMSO to be added to your cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[3] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[3][4] When thawing, bring the aliquot to room temperature slowly and vortex gently to ensure the compound is fully dissolved before use.[4]
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid off-target effects and cytotoxicity. A final concentration of 0.5% DMSO is generally tolerated by most cell lines, with 0.1% being a safer and more widely recommended concentration.[5] It is crucial to include a vehicle control group in your experiments that contains the same final concentration of DMSO as your experimental groups.[6][7]
Q4: What are the key endpoint assays to measure the biological activity of this compound?
A4: The primary biological activity of this compound can be assessed through several key endpoint assays:
-
Quantification of Inositol Pyrophosphates: Measuring the intracellular levels of InsP7 and its precursor InsP6 using methods like HPLC-MS/MS is a direct way to confirm target engagement.
-
Phosphate Export Assay: This assay measures the amount of phosphate exported from cells, which is expected to decrease upon treatment with this compound.
-
Intracellular ATP Measurement: As a downstream consequence of inhibiting phosphate export, intracellular ATP levels are expected to rise. Commercially available ATP measurement kits can be used for this purpose.
Q5: Have any off-target effects of this compound been reported?
A5: this compound has been shown to be highly selective for IP6Ks. In a kinome selectivity profile, this compound did not significantly inhibit other kinases at a concentration of 1 µM.[2] However, it is always good practice to consider the possibility of off-target effects with any small molecule inhibitor. To confirm that the observed phenotype is due to the inhibition of IP6K, consider using a structurally unrelated IP6K inhibitor as a positive control or employing genetic approaches like siRNA or CRISPR-Cas9 to knock down IP6K and observe if the phenotype is recapitulated.[8]
Troubleshooting Guides
Problem 1: Inconsistent or No Biological Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability/Degradation | Ensure proper storage of stock solutions (-20°C or -80°C in small aliquots). Avoid repeated freeze-thaw cycles.[4] Prepare fresh working solutions from a new stock aliquot for each experiment. Consider assessing the stability of this compound in your specific cell culture medium over the time course of your experiment.[3] |
| Poor Cell Permeability | While this compound is orally available in vivo, its permeability can vary between cell lines.[2] If poor permeability is suspected, you can perform a cell permeability assay.[9][10] |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint. Published IC50 values are often determined in biochemical assays and may not directly translate to cell-based assays due to factors like cellular ATP concentrations.[8] |
| Sub-optimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency. Stressed or unhealthy cells may not respond as expected. |
Problem 2: High Cellular Toxicity Observed at Effective Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-target Toxicity | Use the lowest effective concentration of this compound that elicits the desired biological response. Confirm the phenotype with a structurally different IP6K inhibitor or with a genetic knockdown of IP6K.[8] |
| Solvent Toxicity | Ensure the final DMSO concentration in the cell culture medium is non-toxic (ideally ≤ 0.1%).[5] Perform a DMSO dose-response curve to determine the maximum tolerable concentration for your cell line.[7] Always include a vehicle control with the same DMSO concentration as the treated samples.[6] |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the this compound working solution. If precipitation occurs, you may need to adjust the final concentration or the solvent used for the final dilution step. |
Problem 3: Difficulty in Reproducing Inositol Pyrophosphate Measurement Data
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction of Inositol Phosphates | Use a validated extraction protocol. Acidic extraction methods are commonly employed. Ensure complete cell lysis and quenching of enzymatic activity. |
| Issues with HPLC-MS/MS Analysis | Use a suitable HPLC column and mobile phase for the separation of highly phosphorylated inositols. Optimize mass spectrometry parameters for the detection of InsP6 and InsP7.[11] Include internal standards for accurate quantification. |
| Low Abundance of Inositol Pyrophosphates | Ensure you are starting with a sufficient number of cells. Inositol pyrophosphates can be low-abundance species. |
Experimental Protocols
General Protocol for In Vitro this compound Treatment and Analysis
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of this compound Working Solution: Thaw a stock solution of this compound (e.g., 10 mM in DMSO) and dilute it to the desired final concentrations in pre-warmed complete cell culture medium. Also, prepare a vehicle control solution with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: After incubation, harvest the cells for downstream analysis, such as:
-
Inositol Pyrophosphate Quantification: Extract inositol phosphates and analyze by HPLC-MS/MS.
-
Phosphate Export Assay: Measure the phosphate concentration in the culture supernatant.
-
Intracellular ATP Measurement: Lyse the cells and measure ATP levels using a commercial kit.
-
Western Blotting: Analyze the phosphorylation status of downstream signaling proteins if applicable.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Human IP6K1 | <5.2 |
| Human IP6K2 | <3.8 |
| Human IP6K3 | 0.65 |
Data sourced from Probechem Biochemicals.[1]
Table 2: Effect of Oral this compound Administration on Plasma Phosphate in Rats
| This compound Dose (mg/kg) | Time Post-Dose (hours) | Plasma Phosphate Change (%) |
| 1 | 2 | ~ -5% |
| 3 | 2 | ~ -10% |
| 10 | 2 | ~ -15% |
| 30 | 2 | ~ -20% |
Data is estimated from graphical representations in Moritoh et al., 2021.[2]
Visualizations
References
- 1. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bioivt.com [bioivt.com]
- 10. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to IP6K Inhibitors: SC-919 vs. TNP
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent inositol hexakisphosphate kinase (IP6K) inhibitors: SC-919 and TNP. This document synthesizes experimental data on their performance, selectivity, and in vivo efficacy, offering a clear perspective for selecting the appropriate tool for research and development.
This guide presents a detailed analysis of this compound and TNP, focusing on their inhibitory potency against IP6K isoforms, their selectivity profiles, and their demonstrated effects in preclinical in vivo models. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key assays.
At a Glance: Key Differences
| Feature | This compound | TNP |
| Potency | High (nanomolar range) | Moderate (micromolar range) |
| Selectivity | Highly selective for IP6K | Known off-target effects |
| In Vivo Efficacy | Orally bioavailable, effective in rodents and monkeys | Poor pharmacokinetic properties and solubility |
| Primary Use | Potent and selective chemical probe for IP6K | Early-generation IP6K inhibitor, use is debated |
In Vitro Inhibitory Potency
This compound demonstrates significantly greater potency against all three human IP6K isoforms compared to TNP. The half-maximal inhibitory concentrations (IC50) for this compound are in the low nanomolar range, indicating a much stronger interaction with the target enzymes.[1][2] In contrast, TNP exhibits IC50 values in the micromolar range.[3] A direct comparison from one study highlights that the inhibitory activity of this compound is "much more potent" than that of TNP.[1][4]
Table 1: Comparison of IC50 Values for IP6K Inhibition
| Inhibitor | IP6K1 (human) | IP6K2 (human) | IP6K3 (human) | Reference |
| This compound | <5.2 nM | <3.8 nM | 0.65 nM | [2] |
| TNP | 1.0 µM | 2.0 µM | 14.7 µM | [3] |
Selectivity Profile
A critical aspect of any pharmacological inhibitor is its selectivity for the intended target. In this regard, this compound shows a superior profile. A kinome selectivity screen of this compound at a concentration of 1 µM revealed no significant inhibition of other kinases, underscoring its high selectivity for IP6K.[1][5]
Conversely, TNP is known to have several off-target effects, which complicates the interpretation of experimental results.[6] Notably, TNP has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A4, which can lead to unwanted drug-drug interactions.[7][8] The use of TNP as a specific probe for IP6K function has been described as "debatable" due to these off-target activities.[6]
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated efficacy as an orally available IP6K inhibitor in vivo.[1] Studies in rats and monkeys have shown that oral administration of this compound leads to a dose-dependent decrease in plasma phosphate levels.[2][5] This is attributed to its ability to reduce intracellular inositol pyrophosphate (InsP7) levels, which in turn suppresses cellular phosphate export via the XPR1 transporter.[1][2]
TNP has also been used in in vivo studies and has shown effects in models of diet-induced obesity.[3] However, its utility is hampered by poor pharmacokinetic properties and low solubility, which are significant limitations for in vivo applications.[9]
Experimental Protocols
ADP-Glo Kinase Assay for IP6K Inhibition
This assay is commonly used to determine the potency of inhibitors against IP6K. The principle of the assay is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human IP6K1, IP6K2, or IP6K3
-
ATP
-
Inositol hexakisphosphate (InsP6)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (this compound or TNP) dissolved in DMSO
Procedure:
-
The test compounds are serially diluted and co-incubated with the recombinant human IP6K enzyme (e.g., 15 nM IP6K1, 12 nM IP6K2, or 1.5 nM IP6K3) in an assay buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and InsP6 to final concentrations of 15 µM and 50 µM, respectively.
-
The reaction is allowed to proceed for 2 hours at a controlled temperature.
-
Following the kinase reaction, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescence signal is measured using a plate reader, and the data is analyzed to determine the IC50 values of the inhibitors.[1]
Signaling Pathways and Experimental Visualization
IP6K Signaling Pathway
Inositol hexakisphosphate kinases (IP6Ks) are central to the synthesis of inositol pyrophosphates, particularly 5-diphosphoinositol pentakisphosphate (5-IP7), from inositol hexakisphosphate (IP6).[1][4] These signaling molecules are involved in a multitude of cellular processes, including the regulation of phosphate homeostasis, insulin signaling, and energy metabolism. The inhibition of IP6K by compounds like this compound and TNP blocks the production of IP7, thereby modulating these downstream pathways.
Caption: IP6K Signaling and Inhibition.
Experimental Workflow for IC50 Determination
The determination of an inhibitor's IC50 value is a fundamental experiment in pharmacology. The workflow involves a series of steps from compound preparation to data analysis, as depicted in the diagram below.
Caption: IC50 Determination Workflow.
Conclusion
Based on the available experimental data, this compound emerges as a significantly more potent and selective inhibitor of IP6K than TNP. Its favorable in vivo pharmacokinetic profile makes it a superior tool for both in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of IP6K. While TNP has been instrumental in the initial exploration of IP6K biology, its limitations in terms of potency and selectivity warrant caution in its use and the interpretation of resulting data. For researchers seeking a high-quality chemical probe to investigate IP6K, this compound represents the current state-of-the-art.
References
- 1. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]
- 3. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of SC-919 and Other Inositol Hexakisphosphate Kinase (IP6K) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of various inhibitors of inositol hexakisphosphate kinases (IP6Ks), with a particular focus on the novel inhibitor SC-919. The information presented herein is intended to assist researchers in selecting the most appropriate tool compounds for their studies on IP6K-mediated signaling pathways and for the development of potential therapeutic agents.
Introduction to IP6K and its Inhibitors
Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes responsible for the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-IP7), from inositol hexakisphosphate (IP6).[1] These signaling molecules play crucial roles in a multitude of cellular processes, including cell signaling, metabolism, and phosphate homeostasis.[1][2] The three mammalian isoforms, IP6K1, IP6K2, and IP6K3, have distinct yet sometimes overlapping functions, making isoform-specific inhibition a key goal in drug discovery.[1]
A variety of small molecule inhibitors targeting IP6Ks have been developed. One of the earliest and most widely used is N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP), a pan-IP6K inhibitor that acts as an ATP competitor.[3][4] However, TNP exhibits moderate potency and poor solubility.[5] This has driven the development of more potent and selective inhibitors, such as this compound and UNC7467.
Comparative Potency of IP6K Inhibitors
The inhibitory potency of various compounds against the three human IP6K isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.[6] The following table summarizes the reported IC50 values for this compound and other notable IP6K inhibitors.
| Inhibitor | IP6K1 IC50 (nM) | IP6K2 IC50 (nM) | IP6K3 IC50 (nM) | Reference(s) |
| This compound | <5.2 | <3.8 | 0.65 | [3] |
| UNC7467 (Compound 20) | 8.9 | 4.9 | 1320 | |
| TNP | 1000 | 2000 | 14700 | [7] |
| LI-2172 (Compound 4) | 27 | 25 | 8 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of inhibitor potency is reliant on robust and reproducible experimental assays. Below are detailed methodologies for two commonly employed assays for measuring IP6K activity and inhibition.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the initial kinase activity.[8]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the IP6K enzyme (e.g., 15 nM human IP6K1, 12 nM human IP6K2, or 1.5 nM human IP6K3), the inhibitor at various concentrations, and the substrates ATP (e.g., 15 µM) and InsP6 (e.g., 50 µM) in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.4, 6 mM MgCl2, 1 mM DTT, 0.01% Tween 20).[9]
-
Incubate the reaction at room temperature (22-26 °C) for a set period, for example, 2 hours.[9]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.[9]
-
High-Performance Liquid Chromatography (HPLC)-Based Assay
This method directly measures the formation of the product, inositol pyrophosphate (e.g., 5-IP7), from the substrate (IP6).
Principle: The kinase reaction is performed using a radiolabeled substrate (e.g., [3H]InsP6). The reaction mixture is then separated by HPLC, and the amount of radiolabeled product is quantified.[11]
Protocol:
-
Kinase Reaction:
-
Sample Preparation and HPLC Analysis:
-
Quench the reaction.
-
Separate the inositol phosphates using a strong anion exchange (SAX) HPLC column.[12]
-
Monitor the elution of radiolabeled compounds using a radioactivity detector.
-
-
Data Analysis:
-
Calculate the percentage of [3H]InsP7 formed relative to the total radioactivity.
-
Plot the percentage of product formation against the inhibitor concentration to determine the IC50 value.[11]
-
Visualizing IP6K Signaling and Experimental Workflow
To better understand the context of IP6K inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: IP6K Signaling Pathway.
References
- 1. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Inositol Hexakisphosphate Kinase 1 Protects Mice against Obesity-Induced Bone Loss [mdpi.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. ADP-Glo kinase assay for IP6K activity [bio-protocol.org]
- 10. ulab360.com [ulab360.com]
- 11. researchgate.net [researchgate.net]
- 12. IP6K Structure and the Molecular Determinants of Catalytic Specificity in an Inositol Phosphate Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Selectivity Profile of the IKKβ Inhibitor SC-514
For research use, this guide provides an objective comparison of the kinase inhibitor SC-514, focusing on its selectivity profile, supporting experimental data, and relevant protocols for researchers, scientists, and drug development professionals.
SC-514 is recognized as an orally active, reversible, and ATP-competitive inhibitor of the IκB kinase 2 (IKK-2 or IKKβ), a critical enzyme in the canonical NF-κB signaling pathway.[1][2] By targeting IKKβ, SC-514 effectively blocks the phosphorylation of the inhibitor of κBα (IκBα), preventing its degradation and the subsequent nuclear translocation of the NF-κB p65 subunit.[1][2] This mechanism ultimately leads to the inhibition of NF-κB-dependent gene expression.[1] The dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers, making IKKβ a significant target for therapeutic intervention.
Selectivity Profile of SC-514
SC-514 is reported to be a selective inhibitor of IKKβ.[2] Its inhibitory activity is focused on the IKK complex, with an IC50 value for IKKβ in the micromolar range. While broad quantitative screening data against a comprehensive panel of kinases is not extensively published, available literature asserts that SC-514 does not significantly inhibit other IKK isoforms or a range of other serine-threonine and tyrosine kinases.[1][2] This selectivity is crucial for minimizing off-target effects and is a key consideration in its application as a chemical probe for studying the NF-κB pathway.[3]
Table 1: Inhibitory Activity of SC-514 Against IKKβ
| Kinase Target | IC50 (µM) | Description |
| IKKβ (IKK-2) | 3 - 12 | The primary target of SC-514, inhibited in an ATP-competitive manner. |
| Other Kinases | Not specified | Stated to not inhibit other IKK isoforms or other serine-threonine and tyrosine kinases. |
Signaling Pathway Inhibition
SC-514 intervenes in the canonical NF-κB signaling pathway. This pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or interleukin-1β (IL-1β), leading to the activation of the IKK complex. The activated IKK complex, containing the catalytic subunit IKKβ, phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes. SC-514's inhibition of IKKβ blocks this critical phosphorylation step.
Experimental Protocols
The determination of a kinase inhibitor's potency and selectivity is fundamental for its characterization.[4] A variety of biochemical assays are available for this purpose, with luminescence-based assays being a common high-throughput method.[5][6]
In Vitro IKKβ Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for determining the IC50 value of SC-514 against IKKβ using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay. This type of assay measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.[5]
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ-specific peptide substrate (e.g., IKKtide)
-
Adenosine Triphosphate (ATP)
-
SC-514 compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of SC-514 in 100% DMSO. Create a serial dilution series of SC-514 in kinase assay buffer to achieve final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup:
-
Add the diluted SC-514 or vehicle (DMSO control) to the wells of the microplate.
-
Add the IKKβ enzyme solution to each well (except for "no enzyme" blank controls).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be close to the Km value for IKKβ to accurately determine the IC50 for an ATP-competitive inhibitor.[7]
-
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 45-60 minutes). This incubation time should be within the linear range of the enzymatic reaction.[5][6]
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for approximately 40 minutes at room temperature.[5]
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30-45 minutes at room temperature.[5][6]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from the "blank" wells.
-
Normalize the data to the "vehicle control" wells (representing 100% activity).
-
Plot the normalized percent inhibition against the logarithm of the SC-514 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for performing an in vitro kinase assay to determine the IC50 of an inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
Validating the Inhibitory Effect of SC-919 on Inositol Hexakisphosphate Kinase (IP6K): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SC-919, a potent inhibitor of Inositol Hexakisphosphate Kinase (IP6K), with other alternatives, supported by experimental data. We delve into the methodologies of key experiments to facilitate the validation of this compound's inhibitory effects on IP6K, a critical enzyme in cellular signaling and phosphate homeostasis.
Introduction to IP6K and its Inhibition
Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes responsible for the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (InsP7), from inositol hexakisphosphate (InsP6).[1] These molecules act as crucial intracellular messengers, regulating a multitude of cellular processes including phosphate homeostasis, gene expression, and metabolism.[1][2] There are three isoforms of IP6K in mammals: IP6K1, IP6K2, and IP6K3.[2][3]
The signaling cascade initiated by IP6K plays a significant role in various physiological and pathological conditions. Notably, IP6K activity influences the XPR1 phosphate exporter, thereby controlling cellular phosphate levels.[4][5] Dysregulation of this pathway has been implicated in diseases such as chronic kidney disease (CKD), making IP6K a compelling therapeutic target.[6][7][8]
This compound has emerged as a potent and selective inhibitor of all three human IP6K isoforms.[6][7][9] Its mechanism of action involves the reduction of InsP7 production, leading to the suppression of XPR1-mediated phosphate export and an increase in intracellular ATP levels.[5][7][9] This guide will compare the efficacy of this compound with another known IP6K inhibitor, TNP, and provide detailed protocols for validating its inhibitory activity.
Comparative Efficacy of IP6K Inhibitors
The inhibitory potency of a compound is a critical parameter for its validation. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a comparison of the reported IC50 values for this compound and TNP against human IP6K isoforms.
| Inhibitor | Target Isoform | IC50 (nM) | Reference |
| This compound | human IP6K1 | <5.2 | [9][10] |
| human IP6K2 | <3.8 | [9][10] | |
| human IP6K3 | 0.65 ± 0.13 | [9][10] | |
| TNP | human IP6K1 | 270 ± 100 | [10] |
| human IP6K2 | 850 ± 330 | [10] | |
| human IP6K3 | 260 ± 21 | [10] |
As the data indicates, this compound demonstrates significantly higher potency against all three IP6K isoforms compared to TNP.
Experimental Protocols
To validate the inhibitory effect of this compound on IP6K, several key experiments can be performed. The following are detailed protocols for essential assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of IP6K by detecting the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor signifies its inhibitory effect.
Materials:
-
Recombinant human IP6K1, IP6K2, or IP6K3
-
Inositol hexakisphosphate (InsP6)
-
ATP
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound, recombinant IP6K enzyme (e.g., 15 nM IP6K1, 12 nM IP6K2, or 1.5 nM IP6K3), and assay buffer.
-
Initiate the kinase reaction by adding a mixture of ATP (final concentration 15 µM) and InsP6 (final concentration 50 µM).
-
Incubate the reaction mixture for 2 hours at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular InsP7 Measurement Assay
This assay determines the effect of the inhibitor on the intracellular levels of the IP6K product, InsP7. A reduction in InsP7 levels in cells treated with the inhibitor confirms its activity in a cellular context.
Materials:
-
Cell line (e.g., HEK293)
-
Cell culture medium and reagents
-
This compound
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Harvest the cells and extract the inositol phosphates using perchloric acid precipitation.
-
Neutralize the extracts.
-
Analyze the levels of InsP7 in the extracts using a validated HPLC or LC-MS/MS method.
-
Compare the InsP7 levels in treated cells to those in untreated (vehicle) control cells.
Cellular Phosphate Export Assay
This functional assay assesses the downstream effect of IP6K inhibition on cellular phosphate export, a process regulated by the IP6K-XPR1 pathway.
Materials:
-
Cell line (e.g., HEK293)
-
Phosphate-free medium
-
[32P]-orthophosphate
-
This compound
-
Scintillation counter
Procedure:
-
Plate cells and allow them to adhere.
-
Incubate the cells in a phosphate-free medium containing [32P]-orthophosphate to label the intracellular phosphate pool.
-
Wash the cells to remove extracellular [32P].
-
Treat the cells with this compound in a fresh medium.
-
At different time points, collect the extracellular medium and lyse the cells.
-
Measure the amount of [32P] in the extracellular medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of phosphate export by dividing the extracellular [32P] by the total [32P] (extracellular + intracellular).
-
Compare the phosphate export in this compound-treated cells to that in control cells.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: IP6K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating IP6K inhibitors.
Conclusion
This compound is a highly potent and selective inhibitor of IP6K, demonstrating superior efficacy over other known inhibitors like TNP. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate the inhibitory effects of this compound on IP6K activity, both in vitro and in a cellular context. The provided diagrams offer a clear visualization of the underlying signaling pathway and the experimental logic for inhibitor validation. This information is intended to support further research into the therapeutic potential of IP6K inhibition.
References
- 1. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The inositol hexakisphosphate kinases IP6K1 and -2 regulate human cellular phosphate homeostasis, including XPR1-mediated phosphate export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of SC-919's Effects on Inositol Hexakisphosphate Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SC-919, a potent inhibitor of Inositol Hexakisphosphate Kinases (IP6Ks), with other notable inhibitors. The following sections detail the mechanism of action, comparative efficacy, and the experimental protocols utilized to validate these findings, offering a resource for researchers investigating phosphate homeostasis and related therapeutic areas.
Introduction to this compound and IP6K Inhibition
This compound is a selective and potent inhibitor of Inositol Hexakisphosphate Kinases (IP6Ks), enzymes responsible for the synthesis of inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (InsP7)[1][2]. By inhibiting IP6Ks, this compound reduces the cellular levels of InsP7, a signaling molecule that plays a crucial role in maintaining phosphate homeostasis[1][3]. Elevated levels of phosphate, or hyperphosphatemia, are a common and serious complication of chronic kidney disease (CKD)[4]. This compound has been shown to decrease plasma phosphate levels in animal models, highlighting its therapeutic potential in this area[1][3].
Comparative Analysis of IP6K Inhibitors
To objectively assess the performance of this compound, this guide compares its in vitro efficacy with two other well-characterized IP6K inhibitors: TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine) and UNC7467. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against the three human IP6K isoforms.
| Compound | IP6K1 IC50 (nM) | IP6K2 IC50 (nM) | IP6K3 IC50 (nM) | Reference(s) |
| This compound | <5.2 | <3.8 | 0.65 | [1] |
| TNP | ~1000 (1.0 µM) | ~2000 (2.0 µM) | ~14700 (14.7 µM) | [5][6] |
| UNC7467 | 8.9 | 4.9 | 1320 | [5][7] |
Note: The IC50 values for TNP were originally reported in µM and have been converted to nM for consistency. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different assay conditions reported in the respective studies.
Signaling Pathway of IP6K Inhibition by this compound
The following diagram illustrates the mechanism by which this compound modulates phosphate export.
Caption: this compound inhibits IP6K, reducing 5-InsP7 synthesis and subsequent phosphate export via XPR1.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are protocols for key assays used in the characterization of IP6K inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow:
Caption: Workflow for the ADP-Glo™ kinase assay to determine IP6K activity.
Detailed Protocol:
-
Kinase Reaction: In a 384-well plate, incubate the IP6K enzyme with the test compound (e.g., this compound), InsP6, and ATP in a suitable kinase buffer[8][9].
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP[9][10].
-
Incubation: Incubate the plate at room temperature for 40 minutes[10].
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly formed ATP[9][10].
-
Signal Detection: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and therefore to the kinase activity[10].
Malachite Green Phosphate Assay
This colorimetric assay is used to measure the amount of inorganic phosphate released, which can be adapted to assess IP6K activity in a coupled-enzyme assay.
Workflow:
Caption: Workflow for the Malachite Green assay for IP6K activity.
Detailed Protocol:
-
Coupled Reaction: A coupled enzyme assay is performed where IP6K first synthesizes 5-InsP7 from InsP6, and then a phosphatase (like DIPP1) specifically dephosphorylates 5-InsP7 to release inorganic phosphate (Pi)[5].
-
Color Development: Add Malachite Green reagent, which forms a colored complex with the released inorganic phosphate[11][12].
-
Incubation: Allow the color to develop for 15-30 minutes at room temperature[12][13].
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 620 and 660 nm. The absorbance is directly proportional to the amount of phosphate released[12][14].
Measurement of Intracellular Inositol Pyrophosphates
This method quantifies the levels of InsP7 within cells to assess the in-cell activity of IP6K inhibitors.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HCT116) and treat with the IP6K inhibitor for a specified time[5][15].
-
Metabolite Extraction: Lyse the cells and extract the inositol phosphates.
-
Quantification by LC-MS/MS: Separate and quantify the different inositol phosphate species, including InsP6 and InsP7, using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS)[15]. The reduction in the InsP7/InsP6 ratio indicates inhibition of IP6K activity.
In Vivo Model of Adenine-Induced Hyperphosphatemia
This animal model is used to evaluate the efficacy of phosphate-lowering agents in a disease-relevant context.
Detailed Protocol:
-
Induction of CKD: Administer a diet containing 0.75% adenine to rats for 2 to 4 weeks to induce chronic kidney disease and hyperphosphatemia[4][16]. This leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, mimicking features of human CKD[17][18].
-
Drug Administration: Treat the adenine-fed rats with the test compound (e.g., this compound) via oral gavage or other appropriate routes[3].
-
Monitoring: Monitor key parameters including plasma phosphate levels, blood urea nitrogen (BUN), and creatinine to assess kidney function and the therapeutic effect of the compound[16][17].
Conclusion
This compound is a highly potent IP6K inhibitor with low nanomolar efficacy against all three isoforms. When compared to other inhibitors like TNP and UNC7467, this compound demonstrates superior potency, particularly against IP6K3. The experimental protocols outlined in this guide provide a framework for the continued investigation and cross-validation of IP6K inhibitors. While direct comparative studies are needed for a definitive cross-validation, the available data strongly support the potential of this compound as a valuable research tool and a promising therapeutic candidate for conditions associated with dysregulated phosphate homeostasis, such as chronic kidney disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The enzymatic activity of inositol hexakisphosphate kinase controls circulating phosphate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ADP-Glo kinase assay for IP6K activity [bio-protocol.org]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. Inositol pyrophosphate profiling reveals regulatory roles of IP6K2-dependent enhanced IP7 metabolism in the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
A Comparative Analysis of Tenapanor (SC-919) and Traditional Phosphate-Lowering Agents
For Immediate Release
This guide provides a detailed comparative analysis of the novel phosphate-lowering agent, tenapanor (formerly SC-919), against established phosphate binders for the management of hyperphosphatemia in patients with chronic kidney disease (CKD). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanism of action, and key experimental data to inform further research and clinical development.
Introduction to Hyperphosphatemia Management
Hyperphosphatemia is a common and serious complication of advanced CKD, associated with cardiovascular events and mortality.[1][2] The primary treatment strategy involves reducing intestinal phosphate absorption through the use of phosphate-lowering agents. Traditional agents are broadly classified as calcium-based, non-calcium-based, and iron-based binders. Tenapanor represents a new class of therapy with a distinct mechanism of action that does not involve direct binding of phosphate.
Mechanism of Action: A Paradigm Shift
Traditional phosphate binders, such as calcium acetate, sevelamer, and lanthanum carbonate, function by binding to dietary phosphate in the gastrointestinal tract, forming insoluble complexes that are excreted in the feces.[2][3][4]
Tenapanor, in contrast, is a minimally absorbed, small molecule inhibitor of the sodium/hydrogen exchanger 3 (NHE3) in the gastrointestinal tract.[1][5][6] Its primary mechanism for lowering serum phosphorus involves reducing paracellular phosphate transport.[1][5][7] By inhibiting NHE3, tenapanor alters the permeability of the tight junctions between intestinal epithelial cells, thereby decreasing the passive, paracellular absorption of phosphate.[1][5][8] Additionally, tenapanor has been shown to decrease the expression of the sodium-phosphate cotransporter 2b (NaPi2b), which may help in preventing compensatory active transcellular phosphate absorption.[1][5]
Comparative Efficacy of Phosphate-Lowering Agents
Clinical trials have demonstrated the efficacy of tenapanor in reducing serum phosphorus levels in patients with CKD on dialysis. The following tables summarize key efficacy data for tenapanor and other commonly used phosphate binders.
| Agent Class | Agent | Mean Serum Phosphorus Reduction (mg/dL) | Notable Side Effects |
| NHE3 Inhibitor | Tenapanor (this compound) | 1.00 - 1.19[7] | Diarrhea, softened stools[6][7] |
| Calcium-Based Binders | Calcium Acetate | 2.1[9] | Hypercalcemia, nausea, vomiting[4][9] |
| Calcium Carbonate | 1.3[10] | Hypercalcemia[4] | |
| Non-Calcium-Based Binders | Sevelamer Hydrochloride | 2.0 - 2.1[9][10] | Nausea, vomiting, diarrhea, dyspepsia[4] |
| Lanthanum Carbonate | 1.79[10] | Nausea, vomiting, abdominal pain | |
| Iron-Based Binders | Ferric Citrate | Similar to sevelamer and calcium citrate[4] | Diarrhea, constipation, dark stools |
| Sucroferric Oxyhydroxide | Non-inferior to sevelamer carbonate | Diarrhea, discolored feces |
Head-to-Head and Placebo-Controlled Trial Data
| Study (Agent) | Design | Key Finding |
| PHREEDOM (Tenapanor) | Randomized, double-blind, placebo-controlled withdrawal[7] | Statistically significant reduction in serum phosphorus with tenapanor compared to placebo during the withdrawal period.[7] |
| AMPLIFY (Tenapanor) | Randomized, placebo-controlled, as add-on to binders | Significant reduction in serum phosphorus from baseline in the tenapanor group compared to placebo.[11] |
| Various (Sevelamer vs. Calcium-Based) | Meta-analysis of RCTs | Sevelamer was associated with lower all-cause mortality and a reduced risk of hypercalcemia compared to calcium-based binders.[12][13] No significant difference in serum phosphate values.[12] |
| Various (Lanthanum vs. Sevelamer) | Comparative study | Both agents achieved similar phosphorus control. Lanthanum had a lower pill burden.[14] |
Experimental Protocols
General Protocol for Evaluating Phosphate Binder Efficacy
A common approach to assessing the efficacy of phosphate-lowering agents involves a randomized controlled trial with a washout period, a treatment period, and often a withdrawal period.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. uspharmacist.com [uspharmacist.com]
- 5. Tenapanor: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of tenapanor in managing hyperphosphatemia and constipation in hemodialysis patients: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Tenapanor in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis: A Randomized Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study of phosphate binders in patients with end stage kidney disease undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tenapanor as Add-on Treatment for Hyperphosphatemia in Dialysis Patients: Enough Bang for the Buck? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sevelamer Versus Calcium-Based Binders for Treatment of Hyperphosphatemia in CKD: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Sevelamer Carbonate and Lanthanum Usage Evaluation and Cost Considerations at a Veteran's Affairs Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
Validating SC-919 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the cellular target engagement of SC-919, a potent and selective inhibitor of inositol hexakisphosphate kinases (IP6Ks). We compare this compound with other known IP6K inhibitors, presenting supporting experimental data and detailed protocols to aid in the design and interpretation of target validation studies.
This compound is a small molecule inhibitor that targets all three isoforms of inositol hexakisphosphate kinase (IP6K1, IP6K2, and IP6K3) with high potency.[1][2] IP6Ks are key enzymes in the synthesis of inositol pyrophosphates, such as inositol heptakisphosphate (InsP7) and inositol octakisphosphate (InsP8).[3] These signaling molecules regulate various cellular processes, including phosphate homeostasis through the phosphate exporter XPR1.[2][4][5] By inhibiting IP6Ks, this compound reduces the cellular levels of inositol pyrophosphates, thereby blocking XPR1-mediated phosphate export.[1][2] This guide outlines key assays to confirm this mechanism of action and validate the engagement of this compound with its target in cells.
Comparative Analysis of IP6K Inhibitors
To objectively assess the performance of this compound, we compare it with other commercially available IP6K inhibitors: TNP, a widely used but less potent and selective inhibitor, and LI-2172, a compound structurally similar to this compound.
| Parameter | This compound | TNP (N2-(m-Trifluorobenzyl)-N6-(p-nitrobenzyl)purine) | LI-2172 |
| Target | IP6K1, IP6K2, IP6K3 | Pan-IP6K inhibitor | IP6K1, IP6K2, IP6K3 |
| Reported IC50 (IP6K1) | <5.2 nM[2] | ~1.0 µM[6] | 27 nM[6] |
| Cellular Potency (InsP7 Reduction) | High (nM range) | Low (µM range)[6] | Moderate (µM range required for cellular effect)[6][7] |
| Selectivity | High | Low, known off-target effects[6][8] | High for IP6Ks |
| Key Cellular Effect | Potent reduction of InsP7 and inhibition of phosphate export[2] | Reduction of InsP7 at higher concentrations | Reduction of InsP7, but with a significant potency drop from biochemical to cellular assays[6][7] |
Experimental Methodologies for Target Validation
Validating the cellular target engagement of this compound involves a multi-pronged approach, from directly measuring target binding to quantifying downstream functional consequences.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a powerful technique to directly confirm the physical interaction between a compound and its target protein in a cellular environment.[9][10][11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a human cell line, such as HCT116, to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours at 37°C.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured IP6K) from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble IP6K in the supernatant by Western blotting or a high-throughput method like ELISA or proximity extension assay (PEA).[10] A dose-dependent increase in soluble IP6K at elevated temperatures in this compound-treated cells indicates target engagement.
Measurement of Cellular Inositol Pyrophosphate Levels
A direct downstream consequence of IP6K inhibition is a reduction in the cellular levels of its enzymatic products, InsP7 and InsP8.
Experimental Protocol (HILIC-MS/MS):
-
Cell Culture and Treatment: Grow cells (e.g., HCT116) and treat with this compound, an alternative inhibitor, or vehicle control for a specified time (e.g., 24 hours).
-
Metabolite Extraction: Wash the cells with ice-cold PBS and extract inositol polyphosphates using an acidic solvent (e.g., perchloric acid).
-
Sample Preparation: Neutralize the extracts and remove precipitated proteins.
-
LC-MS/MS Analysis: Analyze the samples using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) to separate and quantify InsP6, InsP7, and InsP8.[14] A dose-dependent decrease in InsP7 and InsP8 levels in this compound-treated cells confirms target inhibition.
XPR1-Mediated Phosphate Export Assay
This compound's inhibition of IP6K leads to a functional consequence of reduced phosphate export through XPR1. This can be measured directly.
Experimental Protocol (³³P-Phosphate Efflux Assay):
-
Cell Culture and Labeling: Culture cells (e.g., HEK293T) and label them with [³³P]orthophosphate for several hours to allow for its incorporation into the intracellular phosphate pool.
-
Inhibitor Treatment: Pre-treat the labeled cells with various concentrations of this compound or other inhibitors.
-
Efflux Measurement: Wash the cells to remove extracellular ³³P and incubate them in a phosphate-free medium. At different time points, collect aliquots of the medium and measure the amount of exported ³³P using a scintillation counter.
-
Data Analysis: Calculate the percentage of ³³P efflux relative to the total cellular ³³P. A significant reduction in phosphate export in this compound-treated cells demonstrates the functional outcome of target engagement.
Visualizing the Pathway and Workflow
To further clarify the mechanism and experimental design, the following diagrams illustrate the this compound signaling pathway and a typical target validation workflow.
Caption: this compound inhibits IP6K, reducing InsP7/InsP8 and subsequent phosphate export via XPR1.
Caption: A multi-assay workflow for validating this compound target engagement in cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IP6K inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of phosphate export by human XPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Selective Inositol Hexakisphosphate Kinase (IP6K) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling, inositol hexakisphosphate kinases (IP6Ks) have emerged as critical regulators of diverse physiological and pathological processes, making them attractive therapeutic targets for a range of diseases, including metabolic disorders, cancer, and neurological conditions.[1] This guide provides a comprehensive comparative review of key selective IP6K inhibitors, presenting their performance based on experimental data, detailing the methodologies of pivotal experiments, and visualizing essential pathways and workflows.
Data Presentation: A Comparative Look at Inhibitor Potency
The development of potent and selective IP6K inhibitors has evolved from the early pan-inhibitor TNP to more recent compounds with significantly improved potency and isoform selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for prominent IP6K inhibitors against the three mammalian isoforms: IP6K1, IP6K2, and IP6K3.
| Inhibitor | IP6K1 IC50 | IP6K2 IC50 | IP6K3 IC50 | Other Kinase Inhibition | Reference(s) |
| TNP | ~1.0 µM | ~2.0 µM | ~14.7 µM | IP3K (IC50 = 10.2 µM) | [2] |
| UNC7467 (Compound 20) | 8.9 nM | 4.9 nM | 1320 nM | IPMK (IC50 = 1944 nM for a related compound) | [2][3] |
| LI-2172 | 20 nM | 25 nM | 8 nM | IPMK (IC50 = 1124 nM) | [4] |
| LI-2242 | 31 nM | 42 nM | 8.7 nM | IPMK (IC50 = 1944 nM) | [4][5] |
| Compound 24 | 0.75 µM | 20 µM | 15 µM | 25-fold selective for IP6K1 over IP6K2 and 50-fold over IP6K3 | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams, generated using the Graphviz DOT language, illustrate the IP6K signaling pathway and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the comparative evaluation of enzyme inhibitors. Below are methodologies for key assays cited in the characterization of selective IP6K inhibitors.
ADP-Glo™ Kinase Assay for IC50 Determination
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human IP6K1, IP6K2, or IP6K3
-
Inositol Hexakisphosphate (IP6)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2.5 mM DTT, 0.01% Triton X-100
-
Test inhibitors dissolved in DMSO
-
384-well white opaque plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Dispense 1 µL of each inhibitor dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer containing the IP6K enzyme (e.g., 60 nM final concentration) and IP6 (e.g., 100 µM final concentration).[5]
-
Add 2 µL of the master mix to each well containing the inhibitor.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (e.g., 1 mM final concentration) to each well.[5]
-
Mix the plate and incubate at 37°C for a specified time (e.g., 30-60 minutes).[5]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
-
HPLC-Based Assay for IP6K Activity
This method directly measures the formation of the radiolabeled product, [³H]IP7, from the substrate [³H]IP6.
Materials:
-
Recombinant IP6K enzyme
-
[³H]Inositol Hexakisphosphate ([³H]IP6)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[6]
-
Test inhibitors dissolved in DMSO
-
Strong Anion Exchange (SAX) HPLC column
Procedure:
-
Kinase Reaction:
-
In a final volume of 100 µL, combine the assay buffer, recombinant IP6K enzyme (e.g., 50 nM), [³H]IP6 (e.g., 10 µM, ~5000 dpm), and the test inhibitor at the desired concentration.[6]
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.[6]
-
Incubate the reaction at 37°C for 15 minutes.[6]
-
Terminate the reaction by adding perchloric acid.
-
-
Sample Preparation:
-
Neutralize the reaction mixture with potassium carbonate.
-
Centrifuge to remove the precipitate and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant onto a SAX-HPLC column.
-
Elute the inositol phosphates using a gradient of an appropriate buffer (e.g., ammonium phosphate).
-
Monitor the eluate for radioactivity using an in-line scintillation counter.
-
-
Data Analysis:
-
Integrate the peaks corresponding to [³H]IP6 and [³H]IP7.
-
Calculate the percentage of [³H]IP6 converted to [³H]IP7.
-
Determine the inhibitory effect of the test compound by comparing the product formation to a vehicle control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of an inhibitor to its target protein in a cellular environment by measuring changes in the thermal stability of the target protein.
Materials:
-
Cell line expressing the target IP6K isoform (e.g., HCT116)
-
Cell culture medium and reagents
-
Test inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Apparatus for protein quantification (e.g., Western blot)
Procedure:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.[7]
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[7]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble IP6K protein in each sample using a suitable method, such as Western blotting with an anti-IP6K antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble IP6K as a function of temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization of the protein.
-
Conclusion
The field of IP6K inhibition has seen remarkable progress, with the development of highly potent and increasingly selective inhibitors. Compounds like UNC7467 and the LI series represent a significant advancement over the first-generation inhibitor TNP, offering valuable tools to dissect the isoform-specific roles of IP6Ks in health and disease. The methodologies outlined in this guide provide a framework for the continued discovery and characterization of novel IP6K inhibitors, paving the way for potential therapeutic interventions in a variety of human diseases.
References
- 1. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Role of Inositol Hexakisphosphate Kinase in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for SC-919
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of SC-919 (CAS Number: 2245949-62-4), an IP6K inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Understanding the Chemical Profile of this compound
II. Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal thresholds are not available. The following table summarizes the known characteristics and recommended handling practices.
| Characteristic | Information | Recommended Handling and Disposal |
| Chemical Name | This compound | Treat as a hazardous chemical waste. |
| CAS Number | 2245949-62-4 | Use for accurate identification and labeling of waste. |
| Chemical Class | Chlorinated Organic Compound | Do not dispose of down the drain or in regular trash. Segregate from other waste streams, particularly from incompatible materials like strong acids or bases. |
| Physical Form | Solid (presumed) | Handle with appropriate personal protective equipment (PPE). |
| Primary Hazard | Research chemical with unknown long-term toxicity. Chlorinated compounds can be harmful to the environment. | All waste containing this compound, including contaminated labware, must be collected and disposed of as hazardous waste. |
| Disposal Method | High-temperature incineration by a licensed hazardous waste disposal company is the recommended method for chlorinated organic compounds. | Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Nitrile gloves
-
Safety goggles or glasses
-
Lab coat
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) container is a suitable option.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 3: Labeling of Waste Containers
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "2245949-62-4"
-
The approximate concentration and quantity of this compound
-
The date the waste was first added to the container
-
Your name, laboratory, and contact information
-
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within your laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Store away from incompatible materials.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup and documentation.
Step 6: Decontamination of Labware
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound.
-
Rinse the labware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
Disclaimer: This document provides general guidance based on the chemical properties of chlorinated organic compounds. Always consult your institution's specific hazardous waste management policies and your Environmental Health and Safety (EHS) office for detailed instructions and requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
